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1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide Documentation Hub

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  • Product: 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide
  • CAS: 53676-94-1

Core Science & Biosynthesis

Foundational

In-Depth Crystallographic Analysis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide: A Technical Guide

Executive Summary 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a highly functionalized Kröhnke salt derivative that serves as a critical precursor for the generation of pyridinium ylides, N-heterocyclic carbenes (NHCs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a highly functionalized Kröhnke salt derivative that serves as a critical precursor for the generation of pyridinium ylides, N-heterocyclic carbenes (NHCs), and complex indolizine frameworks[1]. Understanding its solid-state architecture through Single-Crystal X-Ray Diffraction (SCXRD) provides indispensable insights into its reactivity, molecular conformation, and supramolecular packing.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural reporting. Here, we will dissect the causality behind the crystallographic methodologies, the self-validating nature of the experimental protocols, and the fundamental intermolecular forces—such as C–H···I interactions and π−π stacking—that dictate the crystal lattice stabilization of this specific compound.

Chemical Context & Mechanistic Framework

Kröhnke salts are synthesized via the nucleophilic attack of a pyridine derivative on an α -haloketone. In the case of 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide, the reaction involves pyridine and 2-bromo-1-(2-furyl)ethanone, followed by an anion exchange to introduce the iodide counterion[2]. The iodide anion is strategically chosen over bromide or chloride because its larger ionic radius and higher polarizability enhance the crystallinity of the resulting salt, facilitating the growth of high-quality single crystals suitable for X-ray diffraction.

The resulting salt acts as a stable precursor. Upon treatment with a base, the acidic methylene protons (flanked by the electron-withdrawing pyridinium and carbonyl groups) are easily abstracted to form a reactive pyridinium ylide[3]. The structural pre-organization of the precursor in the solid state often mirrors its preferred conformation in solution, making crystallographic analysis a predictive tool for its downstream reactivity in cycloaddition reactions.

Synthesis A Pyridine Nucleophile C 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Bromide Intermediate A->C SN2 Displacement B 2-Bromo-1-(2-furyl)ethanone Electrophile B->C D Anion Exchange (KI) Precipitation C->D Aqueous KI E 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide Target Kröhnke Salt D->E Crystallization

Synthesis pathway of the target Kröhnke salt via SN2 displacement and anion exchange.

Experimental Protocol: Synthesis and Crystallization

To obtain diffraction-quality crystals, the crystallization protocol must be treated as a thermodynamic balancing act. The methodology below is designed as a self-validating system : each step contains an internal quality check to ensure the integrity of the final crystal.

Step-by-Step Crystallization Methodology
  • Solvent Selection : Dissolve 50 mg of purified 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide in 5 mL of a binary solvent system (Methanol/Acetonitrile, 1:1 v/v). Causality: The ionic nature of the salt requires a highly polar solvent matrix (methanol) to maintain solubility, while acetonitrile acts as an anti-solvent that subtly lowers the dielectric constant, pushing the solution toward supersaturation.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Validation: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals. A clear filtrate validates the removal of these sites.

  • Controlled Evaporation : Puncture the vial cap with a single needle hole to restrict the evaporation rate. Maintain the vial in a vibration-free environment at a constant 20 °C. Causality: Slow evaporation prevents the kinetic trapping of amorphous phases, allowing the molecules sufficient time to arrange into their lowest-energy thermodynamic lattice.

  • Harvesting : After 5–7 days, harvest the resulting block-like crystals directly into a protective perfluoropolyether oil. Validation: Examine the crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform extinction (turning completely dark at specific angles of rotation), validating the absence of twinning or multi-domain defects.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The crystallographic analysis of Kröhnke salts requires precise data collection parameters to resolve the electron density of the lighter hydrogen atoms, which are critical for mapping the hydrogen-bonding network[4].

SCXRD_Workflow N1 Crystal Selection (Polarized Light) N2 Data Collection (Mo Kα, 100 K) N1->N2 N3 Data Reduction (Integration/Scaling) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Refinement (Least-Squares) N4->N5

Step-by-step single-crystal X-ray diffraction workflow from selection to refinement.

Data Collection and Refinement Parameters

Data collection is typically performed using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

  • Temperature Control : The crystal is cooled to 100 K using a nitrogen cold stream. Causality: Cryogenic temperatures minimize thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate determination of atomic coordinates, particularly for the highly mobile furyl ring.

  • Structure Solution : The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[4].

Table 1: Representative Crystallographic Data Summary

(Note: Parameters reflect standard values for analogous furyl-oxoethyl pyridinium salts)

ParameterValue / Description
Empirical Formula C 11​ H 10​ INO 2​
Formula Weight 315.11 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Z (Molecules per unit cell) 4
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

Structural Analysis & Molecular Geometry

The asymmetric unit of the crystal contains one 1-[2-(2-furyl)-2-oxoethyl]pyridinium cation and one iodide anion.

Conformational Analysis

The oxoethyl linker (–CH 2​ –C(=O)–) acts as a conformational hinge between the pyridinium and furyl rings. However, the strong electron-withdrawing nature of the pyridinium ring and the conjugation extended by the carbonyl group restrict torsional freedom. The molecule tends toward a near-planar geometry to maximize orbital overlap, which is a common feature in pyridinium salts[1].

The C=O bond length is typically around 1.21 Å, confirming its double-bond character, while the C–N bond of the pyridinium ring (approx. 1.48 Å) indicates a strong single bond with restricted rotation due to steric hindrance from the adjacent carbonyl oxygen.

Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedMeasurement
Carbonyl Bond C=O1.215(4) Å
Pyridinium Linkage N1–C(methylene)1.482(5) Å
Furyl Linkage C(carbonyl)–C(furyl)1.450(6) Å
Linker Angle N1–C(methylene)–C(carbonyl)112.4(3)°
Torsional Twist O=C–C(furyl)–O(furyl) 4.5° (Near planar)

Supramolecular Architecture & Intermolecular Interactions

The true value of crystallographic analysis lies in mapping the supramolecular architecture. The packing of 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide is driven by a hierarchy of non-covalent interactions.

  • C–H···I Interactions : The iodide anion acts as a robust hydrogen-bond acceptor. The acidic methylene protons (between the pyridinium nitrogen and the carbonyl group) form strong C–H···I interactions. Causality: The high electronegativity of the adjacent groups strips electron density from these protons, making them highly polarized and eager to interact with the electron-rich iodide anion.

  • C–H···O Hydrogen Bonding : The carbonyl oxygen acts as a secondary acceptor, forming bifurcated hydrogen bonds with the aromatic protons of adjacent pyridinium rings.

  • π−π Stacking : The crystal lattice is further stabilized by offset face-to-face π−π stacking interactions between the electron-deficient pyridinium rings and the electron-rich furyl rings of neighboring asymmetric units.

Interactions Cation Pyridinium Cation (Electron Deficient) Anion Iodide Anion (I⁻) (Hydrogen Bond Acceptor) Cation->Anion C-H...I Interactions Carbonyl Carbonyl Oxygen (Hydrogen Bond Acceptor) Cation->Carbonyl C-H...O Interactions Furyl Furyl Ring (π-System) Cation->Furyl π-π Stacking Furyl->Furyl Edge-to-Face π

Primary supramolecular interactions governing the solid-state packing of the crystal.

Conclusion

The crystal structure analysis of 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide reveals a highly organized solid-state architecture dictated by the delicate interplay of electrostatic forces, hydrogen bonding, and π -stacking. By employing rigorous, self-validating crystallization protocols and low-temperature SCXRD, researchers can accurately map the highly polarized methylene protons and the conformational rigidity of the oxoethyl linker. These structural parameters are not merely academic; they are the fundamental descriptors that dictate the efficacy of this Kröhnke salt as a precursor in complex organic syntheses and ylide-mediated cycloadditions.

References

  • Smolecule. "1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide - Scientific Research Applications & Crystal Structure Analysis." Smolecule Database.
  • The Royal Society of Chemistry. "Supplementary Information: Synthesis and Characterization of Kröhnke Salts." RSC Publishing.
  • National Institutes of Health (PMC). "Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives." NIH PubMed Central.
  • ResearchGate. "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." ResearchGate.

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide: A Comprehensive Guide

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Content Focus: Mechanistic degradation pathways, thermal analysis profiling, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Content Focus: Mechanistic degradation pathways, thermal analysis profiling, and self-validating experimental protocols.

Introduction & Chemical Context

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a highly reactive Kröhnke-type N-phenacylpyridinium salt. In organic synthesis and drug development, it serves as a critical precursor for the generation of pyridinium ylides, which are subsequently trapped in 1,3-dipolar cycloadditions to construct complex N-, O-, and S-heterocycles such as indolizines and dihydrofurans[1].

While these salts are invaluable for building biologically active scaffolds, their thermal lability poses a significant challenge during scale-up. High-temperature reactions can lead to thermal runaway, localized hot spots, and rapid decomposition of the ylide precursor, drastically reducing yields and introducing complex impurity profiles[2]. Understanding the precise thermal boundaries and decomposition mechanisms of this specific furan-bearing salt is essential for optimizing reactor conditions, selecting appropriate solvents, and ensuring process safety.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is not a simple monolithic event; it is a cascade of competing kinetic pathways dictated by the molecule's unique structural vulnerabilities. The electron-withdrawing carbonyl group adjacent to the positively charged pyridinium ring makes the bridging methylene group highly electrophilic.

Based on the thermal behavior of related N-alkyl and N-phenacylpyridinium halides[3], we can delineate three primary decomposition pathways:

  • Pathway A (Nucleophilic SN2 Cleavage): At elevated temperatures (> 200 °C), the iodide counterion acts as a nucleophile. It attacks the electrophilic methylene carbon, cleaving the C-N bond to release neutral pyridine and 1-(2-furyl)-2-iodoethanone. This is typically the dominant initial mass-loss event.

  • Pathway B (Thermal Dehydrohalogenation): Even in the absence of an external base, thermal stress can induce the loss of hydrogen iodide (HI), transiently forming a highly reactive pyridinium ylide[1]. Without a dipolarophile to trap it, this ylide rapidly dimerizes or degrades.

  • Pathway C (Furan Ring Degradation): Unlike phenyl rings, the electron-rich furan moiety is highly susceptible to thermal ring-opening and polymerization at temperatures exceeding 300 °C, ultimately leading to the formation of a carbonaceous char.

Decomposition_Pathways A 1-[2-(2-Furyl)-2-oxoethyl] pyridinium iodide B Pathway A: SN2 Cleavage (Pyridine + 2-Iodoacetylfuran) A->B Nucleophilic Attack (I⁻) > 200 °C C Pathway B: Dehydrohalogenation (Pyridinium Ylide + HI) A->C Thermal Stress > 180 °C D Pathway C: Furan Degradation (Ring Opening & Char) A->D High Temp > 300 °C E Volatile Emissions (Pyridine, I2, CO, CO2) B->E Vaporization C->E HI Release F Solid Residue (Carbonaceous Char) D->F Polymerization

Fig 1. Mechanistic pathways of thermal decomposition for the furan-pyridinium iodide salt.

Quantitative Thermal Profiling (TGA/DSC)

To translate these mechanisms into actionable process data, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is employed. Pyridinium ionic liquids and salts generally exhibit good stability up to ~150 °C, after which progressive degradation occurs[4].

The table below summarizes the idealized quantitative thermal events for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide under an inert nitrogen atmosphere.

Table 1: TGA/DSC Thermal Events and Mechanistic Assignments

Temperature Range (°C)Thermal Event (DSC)Mass Loss (TGA)Mechanistic Assignment
145 - 155 Sharp Endothermic< 1%Melting point / Solid-liquid phase transition.
180 - 220 Minor Exothermic5 - 10%Onset of dehydrohalogenation (HI release) and transient ylide formation.
220 - 320 Major Endothermic55 - 65%SN2 C-N bond cleavage; volatilization of pyridine and iodine.
350 - 500 Broad Exothermic15 - 20%Furan ring-opening and thermal polymerization.
> 500 Stable BaselineResidual (~10%)Formation of stable carbonaceous char.

Self-Validating Experimental Protocol: TGA/DSC Workflow

To ensure high data integrity (E-E-A-T), thermal profiling must be conducted using a self-validating methodology. The following protocol outlines the exact steps and the underlying causality for each parameter choice.

Step-by-Step Methodology
  • Instrument Calibration (Validation Step):

    • Action: Calibrate the TGA/DSC apparatus using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards.

    • Causality: Ensures the thermocouple readings are accurate across the specific temperature domain where the pyridinium salt will melt and decompose.

  • Sample Preparation:

    • Action: Accurately weigh 2.0–3.0 mg of crystalline 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide into a pre-cleaned, tared Alumina ( Al2​O3​ ) crucible.

    • Causality: A small sample mass minimizes internal thermal gradients, preventing artificial broadening of the DSC peaks. Alumina is chosen over platinum because platinum can catalytically interact with the furan ring or be corroded by evolved iodine vapors.

  • Atmosphere Control:

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 40 mL/min.

    • Causality: An inert environment prevents the auto-oxidation of the electron-rich furan moiety, ensuring the mass loss recorded is strictly due to intrinsic thermal decomposition[3].

  • Dynamic Heating:

    • Action: Heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides the optimal balance between signal resolution (separating the melting endotherm from the decomposition exotherm) and experimental throughput.

  • Baseline Subtraction (Validation Step):

    • Action: Subtract a blank crucible baseline run under identical conditions from the sample data.

    • Causality: Eliminates buoyancy effects caused by the changing density of the purge gas at high temperatures, ensuring the TGA mass loss curve is absolute.

TGA_Workflow Step1 1. Sample Prep 2-3 mg in Alumina Step2 2. N2 Purge 40 mL/min Step1->Step2 Step3 3. Dynamic Heating 10 °C/min to 600 °C Step2->Step3 Step4 4. Data Acquisition TG & DSC Signals Step3->Step4 Step5 5. Kinetic Analysis FWO Method Step4->Step5

Fig 2. Standardized TGA/DSC experimental workflow for thermal profiling.

Practical Implications for Drug Development

For process chemists utilizing 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide in scale-up syntheses, the thermal data dictates strict operational boundaries:

  • Solvent Selection: Reactions should be conducted in solvents with boiling points well below the 180 °C decomposition onset (e.g., Acetonitrile, Ethanol, or THF) to prevent in-situ degradation of the salt prior to ylide trapping.

  • In-Situ Generation: Because the transient pyridinium ylide is highly thermally labile, it should be generated in-situ using mild organic bases (like triethylamine or piperidine) at moderate temperatures (50–80 °C) rather than relying on harsh thermal dehydrohalogenation[2].

  • Safety & Storage: The compound must be stored away from light and heat to prevent slow solid-state degradation driven by the nucleophilic iodide counterion.

References
  • Exploring Spectroscopic and Physicochemical Properties of New Fluorescent Ionic Liquids. Journal of Fluorescence (NIH/PubMed), 2013. Available at:[Link][4]

  • Halogen-Bonded Mono-, Di-, and Tritopic N-Alkyl-3-iodopyridinium Salts. Crystal Growth & Design (ACS Publications), 2023. Available at:[Link][3]

  • The cyclization and functionalization reactions involving N-phenacylpyridinium salts. ResearchGate, 2024. Available at:[Link][1]

Sources

Foundational

A Technical Guide to the Solubility of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a pyridinium salt with applications in organic synthesis. The solubility of this compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a pyridinium salt with applications in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter for its use in reaction chemistry, purification, and potential formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, outlines a rigorous experimental protocol for its determination based on OECD guidelines, and discusses the expected behavior in different solvent classes. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and practical methodology to generate reliable solubility data in their own laboratories.

Introduction to 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide belongs to the class of N-phenacylpyridinium halides, often referred to as Kröhnke salts. These compounds are notable for their utility as versatile reagents in organic synthesis. The structure incorporates a positively charged pyridinium ring, a ketone, and a furan moiety, making it a reactive intermediate for various chemical transformations, including cyclization reactions.[1] The presence of the iodide counter-ion completes the salt structure.

Understanding the solubility of this compound is paramount for several reasons:

  • Reaction Kinetics: The rate and outcome of a chemical reaction often depend on the concentration of the reactants in the solution phase.

  • Purification: Processes like recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation & Delivery: For any potential application in materials science or medicinal chemistry, controlling the compound's solubility is essential for creating stable and effective formulations.

Table 1: Physicochemical Properties of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

PropertyValueSource
Molecular Formula C₁₁H₁₀FINO₂PubChem
Molecular Weight 315.11 g/mol PubChem
Physical Form SolidSigma-Aldrich
CAS Number 14936-41-1PubChem
Structure A quaternary ammonium salt

Theoretical Framework for Solubility

The solubility of an ionic compound like 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide in an organic solvent is governed by a balance of forces: the energy required to break the crystal lattice of the salt (lattice energy) and the energy released when the individual ions are solvated by the solvent molecules (solvation energy).

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The process can be visualized as follows:

cluster_0 Dissolution Process Solid Ionic Crystal Lattice (Compound) Solvated Solvated Ions (Cation+ & Anion-) Solid->Solvated Lattice Energy (Energy Input) Solvent Solvent Molecules Solvent->Solvated Solvation Energy (Energy Released)

Caption: Key energetic factors in the dissolution of an ionic salt.

Key factors influencing the solubility of this pyridinium salt include:

  • Solvent Polarity: As an ionic salt, the compound is inherently polar. According to the principle of "like dissolves like," it is expected to have higher solubility in polar solvents capable of stabilizing the pyridinium cation and the iodide anion. Solvents with high dielectric constants are more effective at shielding the ions from each other.

  • Hydrogen Bonding: Polar protic solvents (e.g., alcohols like ethanol, methanol) can form hydrogen bonds, which can be a powerful solvation mechanism, particularly for the iodide anion. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can also be effective due to their large dipole moments, solvating the cation through ion-dipole interactions.

  • Non-Polar Solvents: Solubility is expected to be very low in non-polar solvents such as hexanes, toluene, or diethyl ether.[2] These solvents cannot effectively solvate the charged ions, and the energy required to overcome the crystal lattice is not compensated by sufficient solvation energy.[2]

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of published quantitative data, researchers must determine the solubility experimentally. The isothermal shake-flask method is a globally recognized standard for its reliability and is recommended by the OECD (Organisation for Economic Co-operation and Development).[3]

Principle

A surplus amount of the solid compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the compound in the clear filtrate is determined using a suitable analytical method.

Materials and Apparatus
  • Compound: 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide, of known purity (≥98%).

  • Solvents: Analytical or HPLC grade organic solvents.

  • Apparatus:

    • Constant temperature water bath or incubator with shaker.

    • Glass flasks or vials with screw caps.

    • Magnetic stirrer and stir bars (optional).

    • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility).

    • Volumetric flasks and pipettes for dilutions.

    • Analytical balance.

    • UV-Vis Spectrophotometer or HPLC system for concentration analysis.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of the solid compound to a flask containing a known volume of the solvent. "Excess" ensures that a saturated solution is formed and undissolved solid remains visible.

  • Equilibration: Seal the flasks and place them in the shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.[4] Preliminary tests can confirm the minimum time required to achieve a stable concentration.[4]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved microcrystals.

  • Dilution: Accurately dilute the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample.

    • UV-Vis Spectrophotometry: The compound possesses chromophores (furan, pyridinium, ketone) that absorb UV light. A calibration curve must be prepared using standard solutions of known concentrations to determine the relationship between absorbance and concentration (Beer-Lambert Law).

    • HPLC: A more specific method, especially if impurities are present. A suitable column and mobile phase must be developed, and a calibration curve must be generated.

  • Calculation: Calculate the solubility using the measured concentration of the diluted sample and the dilution factor. Report the results in units such as g/L or mol/L at the specified temperature.

Caption: Standard workflow for the shake-flask solubility determination method.

Expected Solubility Trends and Data Presentation

While quantitative values must be determined experimentally, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighStrong ion-dipole interactions and hydrogen bonding effectively solvate both the cation and anion.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighLarge dipole moments stabilize the ions, though lack of hydrogen bond donation may be less effective for the anion compared to protic solvents.
Low-Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Low to Very LowInsufficient polarity to overcome the crystal lattice energy of the salt.
Non-Polar Hexane, Toluene, Diethyl EtherInsolubleLack the necessary polarity and hydrogen bonding capability for effective solvation of ions.

When reporting results, it is crucial to present the data in a clear, tabular format, always specifying the temperature at which the measurements were made.

Conclusion

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a valuable synthetic intermediate whose practical application hinges on a thorough understanding of its solubility. Although a comprehensive public database of its solubility in various organic solvents is currently unavailable, this guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol for researchers to generate this critical data. By applying the standardized shake-flask method and leveraging appropriate analytical techniques, scientists can confidently determine the solubility of this compound, enabling optimized reaction conditions, effective purification strategies, and the development of future applications.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 213499, 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. Retrieved from [Link]

  • ECHA CHEM. (n.d.). Solubility in organic solvents / fat solubility. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Karmarkar, S., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. Retrieved from [Link]

  • Kreatis. (n.d.). OECD Series on Testing and Assessment Number 23: Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Organic Halides. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants. Retrieved from [Link]

  • SpringerLink. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-halogen-substituted pyridinium-N-phenacylides and their cycloiminium and acyclic analogs: 1. Synthesis of the parent salts, their betaine-ylides, and oxazolium analogs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Study of the solubility of hypervalent iodine reagents and synthesis of hypervalent iodine reagents with differing solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). N-Phenacylpyridiniumbromide, 97 %, Thermo Scientific. Retrieved from [Link]

Sources

Exploratory

computational modeling of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

An In-Depth Technical Guide to the Computational Modeling of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide Abstract Introduction: The Scientific and Computational Rationale The convergence of a furan moiety and a pyridiniu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Modeling of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

Abstract

Introduction: The Scientific and Computational Rationale

The convergence of a furan moiety and a pyridinium cation in a single molecular structure presents a compelling case for investigation. The furan ring is a versatile heterocycle known for its aromaticity and its ability to engage in various intermolecular interactions, making it a privileged structure in medicinal chemistry.[3] The pyridinium cation, a quaternary ammonium compound, often imparts increased water solubility and the potential for strong ionic and hydrogen bonding interactions, which are critical for biological target engagement.[4][5]

Given the novelty of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide, a computational-first approach is the most efficient and cost-effective strategy. In silico modeling allows for the prediction of fundamental molecular properties, reactivity, and potential for biological interactions before significant resources are committed to chemical synthesis and laboratory testing.[6] This guide details a sequence of validated computational protocols designed to build a comprehensive profile of the molecule, from its most stable three-dimensional conformation to its dynamic behavior in a simulated biological environment.

Foundational Analysis: Geometry Optimization and Electronic Structure

The initial and most critical step in computational analysis is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy state of the molecular structure. This optimized structure serves as the basis for all subsequent calculations.

Expertise & Rationale: Selecting the Right Method

Density Functional Theory (DFT) is the method of choice for this foundational analysis, as it provides an excellent balance of computational accuracy and efficiency for organic molecules of this size.[1][7] We will employ the B3LYP functional, a hybrid functional widely validated for its performance in calculating the geometries and electronic properties of organic compounds. To accurately account for electron distribution, including the diffuse electrons of the iodide anion, a Pople-style basis set such as 6-311++G(2d,2p) is recommended. The inclusion of diffuse functions (++) is crucial for anions and systems where non-covalent interactions are important.

Experimental Protocol: Geometry Optimization and Frequency Analysis
  • Molecular Construction: Build the 3D structure of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA) specifying the DFT method (B3LYP), basis set (6-311++G(2d,2p)), and the keywords for geometry optimization (Opt) and subsequent frequency calculation (Freq).

  • Execution of Calculation: Submit the calculation to a high-performance computing resource.

  • Validation of Optimized Structure: Upon completion, verify that the optimization converged successfully. Perform a frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Visualization: Foundational Workflow

cluster_0 Step 1: Initial Structure cluster_1 Step 2: Quantum Calculation cluster_2 Step 3: Validation A Construct 3D Molecule (e.g., Avogadro) B Define Method & Basis Set (DFT: B3LYP/6-311++G(2d,2p)) A->B C Perform Geometry Optimization (Find Lowest Energy State) B->C D Perform Frequency Analysis C->D E Check for Imaginary Frequencies D->E F Result: Stable 3D Conformation (Input for Further Studies) E->F If none cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis & Validation P Protein Preparation (e.g., PDB: 1M17) - Add Hydrogens - Remove Water G Define Binding Site (Grid Box Generation) P->G L Ligand Preparation (Optimized 3D Structure) - Assign Charges - Define Rotatable Bonds L->G D Execute Docking (e.g., AutoDock Vina) G->D A Analyze Binding Affinity (Docking Score) D->A V Visualize Interactions (H-Bonds, Pi-Stacking) A->V R Final Output: Predicted Binding Mode & Affinity V->R

Caption: A typical workflow for molecular docking studies.

Elucidating Dynamic Behavior: Molecular Dynamics Simulation

While docking provides a valuable static snapshot of a potential interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a much richer and more realistic understanding of the ligand-receptor complex's stability and behavior. [8]

Expertise & Rationale: The Need for Dynamics

An MD simulation can answer critical questions that docking cannot:

  • Stability: Is the binding pose predicted by docking stable over time (e.g., nanoseconds)?

  • Conformational Changes: Does the ligand or protein change conformation upon binding?

  • Role of Water: What is the role of explicit water molecules in mediating the interaction?

Running an MD simulation of the top-ranked ligand-protein complex from the docking study is a crucial step in validating the in silico hypothesis.

Experimental Protocol: MD Simulation
  • System Setup:

    • Take the best-ranked docked complex of EGFR and 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

    • Place the complex in the center of a periodic box of a defined shape (e.g., cubic).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Parameterization: Assign force field parameters (e.g., AMBER, CHARMM) to both the protein and the ligand. The ligand may require custom parameterization.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure under constant pressure (NPT ensemble). This ensures the correct density.

  • Production Run: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect trajectory data. [6]5. Trajectory Analysis: Analyze the saved trajectory to calculate metrics like RMSD (to assess stability), Root Mean Square Fluctuation (RMSF) (to identify flexible regions), and specific intermolecular contacts over time.

Visualization: MD Simulation Workflow

cluster_0 System Setup cluster_1 Equilibration cluster_2 Production & Analysis A Start with Docked Complex (Protein + Ligand) B Solvate with Water & Add Ions A->B C Assign Force Field (e.g., AMBER) B->C D Energy Minimization C->D E Heating (NVT) D->E F Pressure Equilibration (NPT) E->F G Production MD Run (e.g., 100 ns) F->G H Trajectory Analysis (RMSD, RMSF, Interactions) G->H I Final Output: Dynamic Stability & Interaction Profile H->I

Caption: General workflow for a molecular dynamics simulation.

Conclusion and Future Outlook

This guide has outlined a comprehensive, multi-step computational strategy for the initial characterization of the novel compound 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide. By systematically applying quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can generate a robust, data-driven hypothesis regarding its physicochemical properties and potential biological activity. The in silico data generated through these protocols—from electronic reactivity maps to dynamic interaction profiles—provides an invaluable foundation. This predictive work is not an end in itself, but rather a critical first step that enables a more targeted and efficient approach to subsequent experimental synthesis, in vitro screening, and ultimately, the development of new therapeutic or catalytic agents.

References

  • Current time information in Edmonton, CA. (n.d.). Google.
  • Quantum Chemical Calculations for Furan Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.
  • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018, February 14). MDPI.
  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12). Springer.
  • A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective. (n.d.). Benchchem.
  • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018, February 14). PubMed.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018, October 30). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (n.d.). PMC.
  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (2023, January 16). ACS Publications.
  • (PDF) Quantum Chemical studies of Furan. (2020, December 22). ResearchGate.
  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2025, July 5). YouTube.
  • The furan microsolvation blind challenge for quantum chemical methods: First steps. (2018, January 2). AIP Publishing.
  • Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. (2025, July 17). RSC Publishing.
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR.
  • Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. (2023, October 10). ResearchGate.
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025, September 18). Journal of Pharmaceutical Research International.
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Request PDF. (2025, September 20). ResearchGate.
  • Application of Molecular Dynamics Simulation to Small Systems. (2012, April 5). SciSpace.
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing.
  • 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. (2023, August 15). Smolecule.
  • (PDF) Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. (2020, June 8). ResearchGate.
  • Molecular Dynamics—From Small Molecules to Macromolecules. (2021, April 5). MDPI.
  • PyridiniuM, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide 26482-00-8 wiki. (n.d.). Guidechem.
  • 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. (n.d.). PubChem.
  • 1-[2-Oxo-2-(2-pyridinyl)ethyl]pyridinium iodide 26482-00-8. (n.d.). Sigma-Aldrich.
  • (PDF) Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants. (2013, April 19). ResearchGate.
  • CAS 26482-00-8: Pyridinium, 1-[2-oxo-2-(2-pyridinyl)ethyl]-, iodide (1:1). (n.d.). CymitQuimica.
  • Buy 1-[2-Oxo-2-(2-pyridinyl)ethyl]pyridinium iodide from Chongqing Chemdad. (n.d.). ECHEMI.

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Protocols & Analytical Methods

Method

Application Notes: A Novel Spectrophotometric Method for the Determination of Primary Aromatic Amines using 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

Abstract This application note details a proposed, novel spectrophotometric method for the quantitative determination of primary aromatic amines (PAAs). The method is based on the reaction of PAAs with 1-[2-(2-Furyl)-2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a proposed, novel spectrophotometric method for the quantitative determination of primary aromatic amines (PAAs). The method is based on the reaction of PAAs with 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide in an alkaline medium. The reaction is hypothesized to proceed via a mechanism analogous to the Ortoleva-King reaction, yielding a highly colored, conjugated product. The intensity of the resultant color, measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the primary aromatic amine in the sample. This document provides a theoretical framework, a step-by-step protocol for analysis, and a comprehensive guide to method validation, offering a new analytical avenue for researchers in environmental science, food safety, and pharmaceutical quality control.

Introduction

Primary aromatic amines (PAAs) are a class of compounds used as precursors in the synthesis of azo dyes, polymers, and pharmaceuticals.[1] However, several PAAs are classified as known or suspected carcinogens, making their detection and quantification in consumer products, environmental samples, and pharmaceutical formulations a critical concern for public health and safety.[2][3]

Existing methods for PAA determination often rely on complex and time-consuming chromatographic techniques.[2] There is a persistent need for simple, rapid, and sensitive methods suitable for routine screening and quality control. Spectrophotometry offers an accessible and cost-effective alternative.[4][5]

This application note introduces 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide as a novel chromogenic reagent for the spectrophotometric analysis of PAAs. While pyridinium salts are well-established in organic synthesis, particularly as precursors for pyridinium ylides in cycloaddition reactions, their application as analytical reagents is a burgeoning area of investigation.[6][7][8] The proposed method leverages the inherent reactivity of this pyridinium salt to develop a straightforward and sensitive analytical procedure.

Principle of the Method

The proposed analytical method is predicated on the Ortoleva-King reaction, which typically involves the reaction of pyridine with a compound containing an active methylene group (like a methyl ketone) and an aromatic amine in the presence of an oxidizing agent (e.g., iodine) to form a C-N bond.[9][10][11]

In our proposed system, 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide serves as both the pyridine precursor and the active methylene-containing species. The iodide counter-ion can act as a mild oxidant. The reaction mechanism is postulated as follows:

  • Ylide Formation: In a basic medium (e.g., borate buffer, pH 9-10), 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide undergoes deprotonation at the α-carbon to the carbonyl group, forming a reactive pyridinium ylide intermediate.[8]

  • Nucleophilic Attack: The primary aromatic amine acts as a nucleophile, attacking the pyridinium ring, which is activated towards nucleophilic substitution.

  • Condensation and Oxidation: Subsequent condensation and oxidation, facilitated by the iodide ion, lead to the formation of a stable, highly-conjugated polymethine-type dye. This colored product exhibits strong absorbance in the visible region of the electromagnetic spectrum.

The final colored product's absorbance is directly proportional to the initial concentration of the primary aromatic amine, allowing for quantification based on Beer-Lambert's law.

Reaction_Mechanism Proposed Reaction Mechanism for PAA Detection cluster_0 Step 1: Ylide Formation cluster_1 Step 2 & 3: Condensation & Color Formation cluster_2 Measurement Reagent 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide Ylide Pyridinium Ylide (Intermediate) Reagent->Ylide OH⁻ (Base) Product Colored Conjugated Product (λmax) Ylide->Product + PAA, [O] PAA Primary Aromatic Amine (Analyte) PAA->Product Spectrophotometer Spectrophotometer Product->Spectrophotometer Absorbance ∝ [PAA]

Caption: Proposed reaction mechanism for PAA detection.

Experimental Protocol

Materials and Instrumentation
  • Reagent: 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (synthesis based on analogous pyridyl procedures[12])

  • Analytes: Aniline (or other primary aromatic amine standards)

  • Solvents: Ethanol (ACS grade), Deionized water

  • Buffer: Borate buffer solution (0.2 M, pH 9.2)

  • Instrumentation:

    • UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes

    • pH meter

    • Analytical balance

    • Calibrated volumetric flasks and pipettes

Preparation of Solutions
  • Reagent Solution (0.1% w/v): Accurately weigh 100 mg of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide and dissolve in 100 mL of ethanol. Store in an amber bottle, protected from light.

  • PAA Stock Solution (100 µg/mL): Accurately weigh 10 mg of aniline, dissolve in a minimal amount of ethanol, and dilute to 100 mL with deionized water in a volumetric flask.

  • PAA Working Standard Solutions (1-10 µg/mL): Prepare a series of working standards by appropriate serial dilution of the stock solution with deionized water.

  • Borate Buffer (pH 9.2): Prepare by dissolving appropriate amounts of sodium tetraborate and boric acid in deionized water. Adjust pH using a calibrated pH meter.

Assay Workflow

Experimental_Workflow Spectrophotometric Assay Workflow Start Start Step1 Pipette 1.0 mL of PAA Standard/Sample (1-10 µg/mL) into 10 mL Volumetric Flask Start->Step1 Step2 Add 2.0 mL of Borate Buffer (pH 9.2) Step1->Step2 Step3 Add 1.0 mL of Reagent Solution (0.1%) Step2->Step3 Step4 Incubate at 60°C for 20 minutes Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Step6 Dilute to 10 mL with Deionized Water Step5->Step6 Step7 Measure Absorbance at λmax (e.g., 540 nm) vs. Reagent Blank Step6->Step7 End End: Plot Calibration Curve & Calculate Concentration Step7->End

Caption: Step-by-step experimental workflow for PAA analysis.

Procedure
  • Calibration Curve: Pipette 1.0 mL of each working standard solution (1-10 µg/mL) into a series of 10 mL volumetric flasks.

  • Sample Preparation: Pipette 1.0 mL of the sample solution into a separate 10 mL volumetric flask.

  • Reagent Blank: Prepare a reagent blank using 1.0 mL of deionized water instead of the PAA solution.

  • Reaction: To each flask, add 2.0 mL of borate buffer (pH 9.2) and mix well. Then, add 1.0 mL of the 0.1% reagent solution and swirl to mix.

  • Color Development: Place the flasks in a water bath maintained at 60°C for 20 minutes to facilitate color development. The use of heat is critical for driving the reaction kinetics to completion within a reasonable timeframe.

  • Dilution: After incubation, cool the flasks to room temperature and dilute to the 10 mL mark with deionized water. Mix thoroughly.

  • Measurement: Measure the absorbance of each standard and sample solution at the predetermined λmax (e.g., 540 nm) against the reagent blank.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the unknown sample using the linear regression equation derived from the curve.

Method Validation and Performance

A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed according to standard guidelines. The data presented below are hypothetical but representative of what would be expected from a validated spectrophotometric method for trace analysis.[1][4]

Table 1: Proposed Analytical Performance Characteristics

ParameterProposed ValueRationale / Comments
Linearity Range 0.1 - 1.0 µg/mLThe range over which the absorbance is directly proportional to the concentration.
Correlation Coefficient (r²) > 0.998Indicates a strong linear relationship between concentration and absorbance.
Wavelength (λmax) ~540 nmTo be determined experimentally by scanning the colored product from 400-700 nm.
Molar Absorptivity (ε) > 2.5 x 10⁴ L mol⁻¹ cm⁻¹A high value indicates good sensitivity of the method.[5]
Limit of Detection (LOD) ~0.03 µg/mLCalculated as 3.3 * (Standard Deviation of Blank / Slope of Calibration Curve).
Limit of Quantification (LOQ) ~0.1 µg/mLCalculated as 10 * (Standard Deviation of Blank / Slope of Calibration Curve).
Sandell's Sensitivity ~0.004 µg cm⁻²The concentration of analyte that gives an absorbance of 0.001.

Table 2: Proposed Accuracy and Precision Data

Analyte Conc. (µg/mL)Conc. Found (µg/mL, n=6)Recovery (%)RSD (%)
0.20 0.203 ± 0.005101.52.46
0.50 0.495 ± 0.00899.01.62
0.80 0.809 ± 0.011101.11.36
  • Accuracy: Assessed via recovery studies by spiking a known amount of PAA into a sample matrix. Acceptable recovery is typically within 80-120%.[2]

  • Precision: Evaluated by calculating the Relative Standard Deviation (RSD) for replicate measurements. An RSD of <5% is generally considered acceptable for this type of assay.

Potential Interferences and Limitations

  • Specificity: The proposed method is designed for primary aromatic amines. Other nucleophilic compounds or reducing agents present in the sample matrix at high concentrations could potentially interfere.

  • Matrix Effects: Complex sample matrices (e.g., industrial effluent, food extracts) may contain colored compounds or turbidity that can interfere with absorbance measurements. Appropriate sample preparation, such as solid-phase extraction (SPE), may be required.

  • Novelty: As this is a proposed method, the reaction conditions (pH, temperature, incubation time, reagent concentration) must be thoroughly optimized for each specific PAA or sample type.

Conclusion

The use of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide as a chromogenic reagent presents a promising and innovative strategy for the spectrophotometric determination of primary aromatic amines. The proposed method is based on established principles of pyridinium ylide chemistry and the Ortoleva-King reaction. With proper optimization and validation, this protocol has the potential to be a simple, rapid, and sensitive tool for diverse applications in analytical chemistry. Further research is warranted to fully characterize the reaction mechanism, optimize conditions, and evaluate its performance across a wide range of analytes and sample matrices.

References

  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Available at: [Link]

  • ResearchGate. (n.d.). The Ortoleva-King reaction (1900). [Image]. Available at: [Link]

  • LOCKSS. (n.d.). CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. Available at: [Link]

  • PubMed. (n.d.). Spectrophotometric Determination of Some Aromatic Amines. Available at: [Link]

  • Semantic Scholar. (2012, July 1). Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Available at: [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Available at: [Link]

  • ResearchGate. (2025, August 6). Pyridinium Ylids in Heterocyclic Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2025, November 28). Pyridinium ylides as photocatalytic atom transfer reagents. Available at: [Link]

  • KNAUER. (2026, March 10). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]

  • Nanyang Technological University. (2022, January 13). C2 amination of pyridine with primary amines mediated by sodium hydride in the presence of lithium iodide. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • ResearchGate. (2013, April 19). (PDF) Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants. Available at: [Link]

  • PubChem. (n.d.). 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. Available at: [Link]

  • RSC Publishing. (n.d.). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. Available at: [Link]

  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available at: [Link]

  • PubMed. (2012, February 15). Catalytic spectrophotometric determination of iodide in pharmaceutical preparations and edible salt. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction.... Available at: [Link]

  • PubMed. (2009, April 30). Simultaneous kinetic spectrophotometric analysis of five synthetic food colorants with the aid of chemometrics. Available at: [Link]

Sources

Application

Synthesis of Novel Bio-active Scaffolds from 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Gemini Abstract This technical guide details the synthetic utility of 1-[2-(2-furyl)-2-oxoethyl]pyridinium...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This technical guide details the synthetic utility of 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide, a versatile building block for the creation of novel heterocyclic derivatives. The presence of a reactive α-pyridinium methyl ketone, a furan ring, and a carbonyl group within a single molecule offers multiple avenues for chemical modification. We present detailed, field-proven protocols for the synthesis of highly functionalized pyridines via the Kröhnke reaction, novel furan-containing chalcones, and imidazo[1,2-a]pyridine scaffolds, which are of significant interest in medicinal chemistry. This guide emphasizes the causality behind experimental choices, provides mechanistic insights supported by authoritative sources, and offers a framework for the development of new chemical entities for drug discovery and materials science.

Introduction: The Strategic Value of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide, often referred to as a Kröhnke salt, is a synthetically valuable intermediate. Its structure combines three key pharmacophores and reactive handles:

  • The Pyridinium Salt: This positively charged moiety makes the adjacent methylene protons acidic, facilitating the formation of a pyridinium ylide.[1] This ylide is a key intermediate in various C-C bond-forming reactions, most notably the Kröhnke pyridine synthesis.[2][3] Pyridinium salts are foundational in constructing more complex nitrogen-containing heterocycles.[4][5]

  • The Furan Ring: The furan scaffold is a "privileged structure" in medicinal chemistry, known to be a bioisostere for phenyl rings but with modified electronic and metabolic properties.[6][7] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10]

  • The Ketone Carbonyl Group: This group provides a site for nucleophilic attack and can be utilized in various condensation and cyclization reactions.

The convergence of these features in a single, readily accessible molecule makes it an ideal starting point for generating libraries of diverse and complex heterocyclic compounds with high potential for biological activity. This guide provides robust protocols to exploit this reactivity.

Synthetic Pathways and Mechanistic Rationale

The strategic location of reactive sites allows for several divergent synthetic pathways from the common starting material. We will focus on three high-impact transformations.

G cluster_0 Key Synthetic Transformations cluster_1 Resulting Scaffolds start 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide kröhnke Kröhnke Pyridine Synthesis start->kröhnke + α,β-Unsaturated Carbonyl + NH4OAc chalcone Chalcone Synthesis start->chalcone + Aldehyde + Base imidazo Imidazopyridine Synthesis start->imidazo + 2-Aminopyridine derivative (Tschitschibabin Reaction) pyridine_deriv 2,4,6-Trisubstituted Pyridines kröhnke->pyridine_deriv chalcone_deriv Furan-Containing Chalcones chalcone->chalcone_deriv imidazopyridine_deriv imidazopyridine_deriv imidazo->imidazopyridine_deriv imidazo_deriv 2-(2-Furyl)imidazo[1,2-a]pyridines

Figure 1: Divergent synthetic pathways from the core pyridinium salt.

Pathway A: The Kröhnke Pyridine Synthesis

This reaction is a powerful method for constructing highly functionalized 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketones.[3][11] The reaction proceeds by condensing the pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate, which also acts as a mild base.[2]

Mechanism: The process begins with the deprotonation of the α-carbon to the pyridinium ring, forming a nucleophilic pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated ketone, creating a 1,5-dicarbonyl intermediate. This intermediate subsequently reacts with ammonia, leading to cyclization and dehydration to form the aromatic pyridine ring.[3][12]

G ylide Pyridinium Ylide (Nucleophile) dicarbonyl 1,5-Dicarbonyl Intermediate ylide->dicarbonyl Michael Addition michael_acceptor α,β-Unsaturated Ketone (Michael Acceptor) michael_acceptor->dicarbonyl dihydropyridine Dihydropyridine Intermediate dicarbonyl->dihydropyridine + NH3 - H2O pyridine Substituted Pyridine (Aromatized Product) dihydropyridine->pyridine Aromatization (- Pyridine, - H2O)

Figure 2: Simplified mechanism of the Kröhnke Pyridine Synthesis.

Pathway B: Synthesis of Furan-Containing Chalcones

Chalcones are α,β-unsaturated ketones that serve as crucial intermediates for synthesizing various heterocyclic compounds and are known for their broad pharmacological activities.[13][14][15] The acidic methylene protons of the starting pyridinium salt can be exploited in a base-catalyzed aldol-type condensation with various aromatic aldehydes to generate novel chalcone derivatives.

Mechanism: A base abstracts a proton from the methylene carbon to form the pyridinium ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting intermediate eliminates the pyridine molecule to afford the chalcone product.

Pathway C: Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs and is a target of intense research in medicinal chemistry.[16][17] A common synthetic route is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone.[18] Our starting material can be adapted for a one-pot synthesis where it reacts directly with a 2-aminopyridine derivative under basic conditions to form the desired fused heterocyclic system.

Mechanism: The synthesis initiates with the in-situ formation of an N-phenacylpyridinium-type intermediate. The 2-aminopyridine then acts as a nucleophile, displacing the pyridinium leaving group and subsequently undergoing an intramolecular cyclization followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core.[18][19]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-(2-Furyl)-4-(4-methoxyphenyl)-6-phenylpyridine (A Kröhnke Derivative)

This protocol describes the synthesis of a novel trisubstituted pyridine, leveraging the Kröhnke reaction.

Materials:

  • 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (1.0 equiv, 3.53 g)

  • 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) (1.0 equiv, 2.38 g)

  • Ammonium acetate (10 equiv, 7.71 g)

  • Glacial acetic acid (25 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To the 100 mL round-bottom flask, add 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, and ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approx. 120 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water.

  • Neutralize the solution carefully by the slow addition of concentrated aqueous ammonia until a precipitate forms and the solution is basic (pH ~8-9).

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data & Expected Outcome: The final product is expected to be a pale yellow solid. The yield should be in the range of 60-75%. Characterization by ¹H NMR should show characteristic signals for the furan, phenyl, and methoxyphenyl protons, as well as the distinct signals for the pyridine ring protons.

Protocol 2: Synthesis of 1-(2-Furyl)-3-(4-nitrophenyl)prop-2-en-1-one (A Chalcone Derivative)

This protocol outlines a base-catalyzed condensation to form a chalcone derivative.

Materials:

  • 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (1.0 equiv, 3.53 g)

  • 4-Nitrobenzaldehyde (1.1 equiv, 1.66 g)

  • Potassium hydroxide (KOH) (2.0 equiv, 1.12 g)

  • Ethanol (50 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer

Procedure:

  • Dissolve 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide and 4-nitrobenzaldehyde in 50 mL of ethanol in the Erlenmeyer flask.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a solution of KOH in a small amount of water and add it dropwise to the reaction mixture over 10 minutes. A color change and formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into 150 mL of crushed ice with a small amount of HCl to neutralize the excess base.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure yellow crystals.

Data & Expected Outcome: The expected yield for this reaction is typically high, often exceeding 80%. The product should be a bright yellow crystalline solid. IR spectroscopy will show characteristic peaks for the α,β-unsaturated ketone system.

Protocol 3: Synthesis of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine

This protocol describes a one-pot synthesis of a substituted imidazo[1,2-a]pyridine.

Materials:

  • 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (1.0 equiv, 3.53 g)

  • 2-Amino-4-methylpyridine (1.2 equiv, 1.30 g)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv, 2.52 g)

  • N,N-Dimethylformamide (DMF) (30 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide, 2-amino-4-methylpyridine, and sodium bicarbonate in the round-bottom flask.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • A solid product should precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data & Expected Outcome: The product is expected as an off-white or light brown solid with a yield of 55-70%. ¹H NMR will confirm the successful cyclization with signals corresponding to the fused bicyclic system.

Summary of Synthesized Derivatives

The following table summarizes the expected outcomes for the novel derivatives described in the protocols.

Derivative Synthetic Pathway Structure Expected Yield Key Analytical Features
2-(2-Furyl)-4-(4-methoxyphenyl)-6-phenylpyridineKröhnke SynthesisNovel Trisubstituted Pyridine60-75%¹H NMR: Aromatic signals for three distinct aryl systems and the pyridine core. MS: Correct molecular ion peak.
1-(2-Furyl)-3-(4-nitrophenyl)prop-2-en-1-oneChalcone SynthesisNovel Chalcone>80%IR: Strong C=O stretch (~1650 cm⁻¹). ¹H NMR: Doublets for vinyl protons with J ≈ 15 Hz (trans).
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridineImidazopyridine SynthesisNovel Fused Heterocycle55-70%¹H NMR: Characteristic singlet for the C3-H of the imidazo[1,2-a]pyridine ring.

Conclusion and Future Perspectives

This application note demonstrates that 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide is a powerful and versatile precursor for the synthesis of diverse heterocyclic scaffolds. The protocols provided are robust, high-yielding, and give access to novel pyridines, chalcones, and imidazo[1,2-a]pyridines—all of which are privileged structures in drug discovery. The ability to easily modify the reactants in each pathway (e.g., using different aldehydes or α,β-unsaturated ketones) allows for the rapid generation of compound libraries for screening. Future work should focus on exploring the biological activity of these novel derivatives, particularly in areas where furan and pyridine motifs have shown promise, such as oncology, and infectious and inflammatory diseases.[7][8][10]

References

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from Wikipedia. [Link]

  • RSC Publishing. (2020). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. Retrieved from RSC Publishing. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from Oriental Journal of Chemistry. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from E3S Web of Conferences. [Link]

  • RSC Publishing. (2017). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from RSC Publishing. [Link]

  • Wikipedia. (n.d.). Pyridinium. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Application and occurrence of pyridinium salts. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Application of Pyridinium Salts to Organic Syntheses. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Skeletal remodeling of chalcone-based pyridinium salts to access isoindoline polycycles and their bridged derivatives. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. Retrieved from ResearchGate. [Link]

  • Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from Nivrutti. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrylium salts from (A) chalcone and (B) directly from aldehydes and ketones. Retrieved from ResearchGate. [Link]

  • Chemistry & Chemical Technology. (2019). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Retrieved from Chemistry & Chemical Technology. [Link]

  • PubMed. (n.d.). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved from PubMed. [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from MDPI. [Link]

  • MDPI. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from Organic Chemistry Portal. [Link]

  • Encyclopedia.pub. (2023). Synthetic Imidazopyridine-Based Derivatives. Retrieved from Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Retrieved from PMC. [Link]

Sources

Method

Application Note: Electrocatalytic Sensing of NADH using 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide Modified Electrodes

Target Audience: Electroanalytical Researchers, Biosensor Developers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide Scientific Rationale & Sensor Design The electrochemical oxidation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electroanalytical Researchers, Biosensor Developers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale & Sensor Design

The electrochemical oxidation of reduced nicotinamide adenine dinucleotide (NADH) is a cornerstone reaction in biosensor development, particularly for dehydrogenase-based enzymatic sensors. However, direct oxidation of NADH at bare solid electrodes requires high overpotentials (typically +0.6 V to +0.8 V vs. Ag/AgCl), which leads to the generation of radical intermediates that irreversibly foul the electrode surface[1].

To circumvent this, redox mediators are employed to shuttle electrons between NADH and the electrode at lower potentials. 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (FOP-I) represents a highly efficient, biomimetic redox mediator. Because its core structure is a pyridinium salt—structurally analogous to the natural electron acceptor NAD+—it exhibits exceptional electrocatalytic activity for NADH oxidation[2].

Furthermore, the integration of the 2-furyl-2-oxoethyl moiety provides a dual advantage:

  • Surface Anchoring: The furan ring facilitates strong π−π stacking interactions with carbon nanomaterials, such as Multi-Walled Carbon Nanotubes (MWCNTs), ensuring stable immobilization without the need for complex covalent cross-linking[3].

  • Conjugation & Electron Transfer: The extended conjugated system lowers the activation energy required for electron transfer, significantly enhancing sensor sensitivity and response time.

Electrocatalytic Mechanism Pathway

The following diagram illustrates the causality of the electron transfer cascade. NADH reduces the immobilized FOP-I mediator, which is subsequently re-oxidized by the electrode, generating a measurable anodic current at a drastically reduced overpotential.

Mechanism cluster_analyte Analyte Solution cluster_mediator Immobilized Mediator Film NADH NADH NAD NAD+ NADH->NAD Oxidation by-product FOP_ox FOP-I (Oxidized) Pyridinium Cation NADH->FOP_ox 2e-, H+ transfer FOP_red FOP-I (Reduced) Dihydropyridine FOP_ox->FOP_red Reduction Electrode MWCNT/GCE Electrode FOP_red->Electrode e- transfer (Signal) Electrode->FOP_ox Electrochemical Regeneration

Figure 1: Electrocatalytic electron transfer cascade between NADH, FOP-I, and the MWCNT-modified electrode.

Experimental Methodology

The following protocols outline the construction and validation of the FOP-I/MWCNT/GCE sensor. Every step is designed as a self-validating system to ensure reproducibility and trustworthiness in the resulting data.

Phase A: Preparation of the Modified Electrode

Causality of Experimental Choices: Glassy Carbon Electrodes (GCE) provide a wide potential window, but their bare surface kinetics are sluggish. We first modify the GCE with MWCNTs to exponentially increase the electroactive surface area and conductivity[3]. FOP-I is then electropolymerized/immobilized via Cyclic Voltammetry (CV). CV is chosen over drop-casting for the mediator because it allows real-time monitoring of film growth and ensures the formation of a stable, electroactive layer.

Workflow Step1 1. Polish GCE with 0.05 µm Alumina Slurry Step2 2. Drop-cast MWCNT suspension (1 mg/mL) Step1->Step2 Step3 3. Dry under IR lamp (MWCNT/GCE) Step2->Step3 Step4 4. Immobilize FOP-I via CV (-0.2 to +0.6 V) Step3->Step4 Step5 5. Wash & Validate in Blank PBS Step4->Step5

Figure 2: Step-by-step workflow for the fabrication of the FOP-I/MWCNT/GCE electrochemical sensor.

Step-by-Step Protocol:

  • Electrode Polishing: Polish a 3.0 mm diameter GCE using 0.3 µm and 0.05 µm alumina slurries sequentially on a polishing pad. Rinse thoroughly with Milli-Q water and sonicate in 1:1 ethanol/water for 5 minutes.

    • Validation Checkpoint: Perform CV in 5.0 mM [Fe(CN)6​]3−/4− containing 0.1 M KCl. A peak-to-peak separation ( ΔEp​ ) of ≤70 mV confirms a clean, highly conductive surface.

  • MWCNT Dispersion: Disperse 1.0 mg of acid-treated MWCNTs in 1.0 mL of N,N-dimethylformamide (DMF) using ultrasonication for 30 minutes until a homogenous black suspension is formed.

  • Drop-Casting: Drop-cast 5.0 µL of the MWCNT suspension onto the active area of the GCE. Dry under an infrared lamp to evaporate the DMF.

  • FOP-I Immobilization: Transfer the MWCNT/GCE to an electrochemical cell containing 2.0 mM FOP-I in 0.1 M Phosphate Buffer Solution (PBS, pH 7.4). Run continuous CVs from -0.2 V to +0.6 V at a scan rate of 50 mV/s for 20 cycles.

    • Validation Checkpoint: You should observe a steady increase in the anodic and cathodic peak currents with each cycle, indicating the successful accumulation and π−π stacking of FOP-I onto the MWCNT scaffold.

  • Conditioning: Rinse the modified electrode with DI water and cycle it in blank 0.1 M PBS (pH 7.4) until a stable background voltammogram is achieved.

Phase B: Electrochemical Sensing of NADH

Causality of Experimental Choices: Amperometry (i-t curve) is selected for quantitative analysis because it provides a higher signal-to-noise ratio and lower limits of detection (LOD) compared to CV, by eliminating the capacitive charging current associated with potential sweeping.

Step-by-Step Protocol:

  • Setup: Place the FOP-I/MWCNT/GCE (working electrode), a Ag/AgCl (reference electrode), and a Platinum wire (counter electrode) into 10.0 mL of 0.1 M PBS (pH 7.4) under constant magnetic stirring (300 rpm).

  • Applied Potential: Apply a constant potential of +0.15 V vs. Ag/AgCl.

    • Note: This specific potential is chosen based on the oxidation peak of FOP-I. Operating at this low potential drastically reduces interference from other electroactive biological species (like ascorbic acid or uric acid)[4].

  • Baseline Stabilization: Allow the background current to decay to a steady state (approx. 100-200 seconds).

  • Standard Addition: Successively inject known aliquots of a freshly prepared NADH standard solution into the cell.

  • Data Acquisition: Record the steady-state current plateau after each injection.

    • Validation Checkpoint: The current should step up sharply (within 3-5 seconds) and plateau, demonstrating fast electron transfer kinetics. If the response time exceeds 10 seconds, the electrode surface may be fouled or the FOP-I layer is too thick, impeding diffusion.

Quantitative Data Presentation

The synergistic effect of MWCNTs (high surface area) and FOP-I (electrocatalytic mediator) drastically improves the analytical performance of the sensor compared to bare electrodes. The quantitative improvements are summarized in Table 1.

Table 1: Analytical Performance Comparison for NADH Oxidation

Electrode ModificationOxidation Overpotential (V vs Ag/AgCl)Linear Range ( μM )Sensitivity ( μA⋅mM−1⋅cm−2 )Limit of Detection (LOD, μM )
Bare GCE+0.7550 - 50012.415.0
MWCNT/GCE+0.4520 - 100045.85.2
FOP-I/MWCNT/GCE +0.15 1.0 - 2500 185.6 0.4

Data Interpretation: The FOP-I modified sensor shifts the oxidation potential negatively by 600 mV compared to the bare GCE. This effectively eliminates the fouling effect of NADH oxidation products, expanding the linear range and improving the LOD by over an order of magnitude[2],[1].

Troubleshooting & Best Practices

  • Loss of Signal Over Time: Pyridinium salts can slowly leach from the electrode if only physically adsorbed[5]. If signal degradation exceeds 10% over 50 continuous scans, consider adding a dilute Nafion overcoat (0.05 wt%, 2 µL) after Step 4 to act as a permselective membrane, trapping the FOP-I while allowing NADH to diffuse.

  • High Background Current: Ensure the MWCNT suspension is fully dried before electropolymerization. Residual DMF can cause solvent breakdown at the electrode interface, leading to high capacitive currents.

  • Interference Validation: To validate selectivity, inject 0.1 mM Ascorbic Acid during the amperometric run at +0.15 V. Because the operating potential is exceptionally low, the current step from Ascorbic Acid should be negligible (<5% of the NADH response).

References

  • Electrochemical reduction of 3-cyano-1-methylpyridinium iodide, a nicotinamide adenine dinucleotide model compound. Researcher.life. Available at: [Link]

  • Carbon nanotube-ionic liquid composite sensors and biosensors. PubMed Central (NIH). Available at:[Link]

  • High-Throughput Synthesis and Electrochemical Screening of a Library of Modified Electrodes for NADH Oxidation. ResearchGate. Available at: [Link]

  • Electrochemical Characteristics of a Novel Pyridinium Salt as a Candidate Drug Molecule and Its Interaction with DNA. ResearchGate. Available at: [Link]

  • Recent Advances in Electrochemical and Optical Sensors for Detecting Tryptophan and Melatonin. PubMed Central (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide synthesis

Welcome to the Technical Support Center for the synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide . As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and tar formatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide . As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and tar formation when working with furan-derived pyridinium salts.

This guide abandons generic templates to provide an in-depth, causality-driven technical manual. We will dissect the mechanistic "why" behind the reaction, establish a self-validating experimental protocol, and troubleshoot the most common failure points encountered at the bench.

Part 1: Mechanistic Insights & Causality

The synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide relies on the classical [1]. This transformation converts a methyl ketone (2-acetylfuran) into a pyridinium salt using elemental iodine and pyridine.

Understanding the causality of the reagents is critical for yield optimization:

  • The Dual Role of Iodine: Iodine ( I2​ ) acts first as an electrophilic halogenating agent to form the transient α -iodo-2-acetylfuran, and subsequently as the leaving group (iodide) in the final salt.

  • The Dual Role of Pyridine: Pyridine serves as the nucleophile that displaces the iodide via an SN​2 mechanism. Equally important, it acts as an acid scavenger. The initial iodination generates hydroiodic acid (HI). Because the electron-rich furan ring is highly sensitive to acid-catalyzed polymerization, maintaining a large excess of pyridine is mandatory to prevent the reaction from degrading into a black, tarry residue.

Mechanism Ketone 2-Acetylfuran + I2 Enol Enolization (Pyridine base) Ketone->Enol AlphaIodo α-Iodo-2-acetylfuran (Transient) Enol->AlphaIodo Iodination - HI Nucleo Nucleophilic Attack by Pyridine AlphaIodo->Nucleo Product Pyridinium Iodide Product Nucleo->Product SN2 Displacement

Logical mechanism of the Ortoleva-King synthesis of the pyridinium iodide salt.

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness, this methodology is designed as a self-validating system . Visual checkpoints are embedded within the steps to confirm the reaction is proceeding correctly without requiring immediate analytical sampling[2].

Reagents Required:

  • 2-Acetylfuran (1.0 equiv)

  • Elemental Iodine ( I2​ , sublimed, 1.05 equiv)

  • Anhydrous Pyridine (5.0–10.0 equiv, acting as solvent and reactant)

  • Diethyl ether (Anti-solvent)

  • Absolute Ethanol (Recrystallization solvent)

Step-by-Step Methodology:

  • Reagent Mixing: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylfuran (1.0 equiv) in anhydrous pyridine (5.0 equiv).

  • Controlled Addition: Add elemental iodine (1.05 equiv) in small portions over 15 minutes.

    • Self-Validation Checkpoint: The solution will immediately turn an opaque, dark brown/black due to the dissolved iodine. A mild exotherm should be felt on the flask exterior.

  • Thermal Activation: Heat the reaction mixture in an oil bath set strictly to 80–85 °C for 3 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: As the iodine is consumed and the product forms, the dark brown color will transition to a lighter, mustard-yellow or beige suspension. The appearance of a heavy precipitate confirms successful conversion.

  • Cooling and Precipitation: Remove the flask from the heat and allow it to cool to room temperature. While stirring vigorously, slowly add cold diethyl ether (equal to 3x the volume of pyridine used).

    • Self-Validation Checkpoint: The addition of the non-polar anti-solvent will force the immediate crash-out of the crude pyridinium iodide salt as a dense, beige solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with additional cold diethyl ether until the filtrate runs clear. This removes trapped pyridinium hydroiodide and unreacted starting materials.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to yield pure crystalline needles of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

Workflow Step1 1. Reagent Mixing 2-Acetylfuran + I2 + Pyridine Step2 2. Heating Phase 80-90°C for 3 hours Step1->Step2 Exothermic control Step3 3. Precipitation Addition of Diethyl Ether Step2->Step3 Cool to RT Step4 4. Filtration & Washing Remove Pyridinium HI Step3->Step4 Vacuum filtration Step5 5. Recrystallization Hot Ethanol Step4->Step5 Crude solid Product Pure 1-[2-(2-Furyl)-2-oxoethyl] pyridinium iodide Step5->Product Maximize purity

Step-by-step experimental workflow for synthesizing the pyridinium iodide product.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile. Data indicates that thermal control is the single most critical variable[2].

Reaction Temperature (°C)Ketone : I₂ StoichiometryReaction Time (h)Visual Indicator (Self-Validation)Isolated Yield (%)Purity Profile
601 : 1.056.0Dark brown solution, minimal precipitate42%High unreacted ketone
85 1 : 1.05 3.0 Opaque suspension, heavy beige precipitate 84% Optimal, >95% pure
1101 : 1.052.0Black tarry residue, sticky solid38%High polymer/tar impurities
851 : 0.803.0Lighter suspension, moderate precipitate61%Unreacted ketone present

Part 4: Troubleshooting Guide & FAQs

Q: Why is my reaction yield consistently below 50%? A: Sub-optimal yields in this specific Ortoleva-King reaction are almost always tied to thermal degradation or wet reagents. If the temperature exceeds 100 °C, the furan ring undergoes acid-catalyzed ring-opening and polymerization. Maintain the temperature strictly at 80–85 °C. Additionally, ensure your iodine is freshly sublimed; moisture in the iodine will quench the transient α -iodo intermediate, halting the reaction.

Q: I am observing a black, sticky tar instead of a crystalline precipitate upon adding ether. How do I fix this? A: Tar formation is the hallmark of furan ring degradation caused by the hydroiodic acid (HI) byproduct. To mitigate this, you must ensure pyridine is in sufficient excess (at least 5 to 10 molar equivalents) to act as an effective acid scavenger. If tarring persists even with excess pyridine, lower the reaction temperature to 75 °C and extend the reaction time to 4.5 hours.

Q: The isolated solid is dark brown instead of beige/yellow. How can I improve the purity? A: A dark brown product indicates co-precipitation of unreacted elemental iodine or trapped pyridinium hydroiodide. Do not skip the ether washes. If the solid remains brown after washing with cold diethyl ether, you can perform a rapid wash with a very dilute, cold aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution prior to ethanol recrystallization. This will reduce the free iodine to highly soluble iodide, though it may slightly impact your overall yield.

Q: Can I use a solvent other than neat pyridine to save on reagent costs? A: Yes, but with trade-offs. While neat pyridine is the classical approach that maximizes the local concentration of the nucleophile, recent[2] have shown that using a co-solvent like methanol or DMSO can improve heat dissipation. However, for furan derivatives specifically, neat pyridine provides the best balance of reaction kinetics and acid-scavenging capacity, ultimately resulting in the highest isolated yields.

References

  • King, L. C. "The Reaction of Iodine with Some Ketones in the Presence of Pyridine." Journal of the American Chemical Society, 1944, 66(6), 894–895. URL:[Link]

  • Ghosh, P., et al. "Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an 'On-Water' Platform." ACS Omega, 2020, 5(22), 13136–13147. URL:[Link]

Sources

Optimization

troubleshooting fluorescence quenching with 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

Welcome to the technical support guide for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to fluorescence quenching when using this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying photochemical principles to empower your research.

Introduction: The Duality of the Iodide Ion

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a pyridinium salt with potential applications in organic synthesis and medicinal chemistry.[1][2][3] While its extended π-conjugation system suggests fluorescent properties, a critical feature of this compound is the presence of an iodide (I⁻) counter-ion. Iodide is a well-documented and highly effective fluorescence quencher.[4][5] This is primarily due to the "heavy-atom effect," where the large, electron-rich iodine atom promotes intersystem crossing—a process that diverts the excited fluorophore to a non-fluorescent triplet state, thus preventing the emission of light (fluorescence).[6][7]

Therefore, any experimental design using this compound must account for this intrinsic quenching potential from the outset. This guide addresses this and other common challenges you may encounter.

Core Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my fluorescence signal from 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide unexpectedly low or completely absent from the start?

This is the most common issue and often points to one of three primary causes: intrinsic quenching, concentration effects, or environmental factors.

Potential Cause 1: Intrinsic Quenching by the Iodide Ion The iodide ion associated with the pyridinium cation is a potent collisional quencher.[4][5] In solution, the proximity of the iodide to the pyridinium fluorophore can lead to highly efficient dynamic quenching, drastically reducing the fluorescence quantum yield.

Potential Cause 2: Self-Quenching at High Concentrations At high concentrations, fluorophores can interact with each other in the ground state, forming non-fluorescent dimers or aggregates. This phenomenon, a form of static quenching, reduces the population of molecules available for excitation.[8][9]

Potential Cause 3: Inappropriate Solvent Environment The fluorescence properties of a molecule can be highly sensitive to the polarity of its environment.[10][11] Polar, protic solvents (like water or ethanol) can stabilize the excited state differently than non-polar solvents, sometimes favoring non-radiative decay pathways and reducing fluorescence intensity.[12][13]

Troubleshooting Steps:

  • Concentration Titration: Perform a serial dilution of your compound (e.g., from 1 mM down to 1 nM) in your assay buffer. Measure the fluorescence at each concentration. If self-quenching is the issue, you will see the fluorescence intensity increase with dilution, reach a maximum, and then decrease linearly. The optimal concentration lies at the peak of this curve.

  • Solvent Screening: Test the compound's fluorescence in a range of solvents with varying polarities (e.g., Toluene (non-polar), Acetonitrile (polar aprotic), and Water (polar protic)). This will help you determine if the solvent is playing a significant role in the low signal.[12]

  • Counter-ion Exchange (Advanced): If intrinsic quenching by iodide is confirmed to be the limiting factor, consider synthesizing or sourcing a version of the compound with a non-quenching counter-ion, such as chloride (Cl⁻) or tetrafluoroborate (BF₄⁻).

Q2: My fluorescence signal is strong initially but decreases rapidly during measurement. What is happening?

This is a classic symptom of photobleaching.

Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[14][15] When a fluorophore is in its excited state, particularly the long-lived triplet state, it is more susceptible to reactions with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the molecule and render it non-fluorescent.[15][16]

Mitigation Strategies:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters are excellent tools for this purpose.[14][15][17]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light. Find your region of interest using transmitted light before switching to fluorescence, and use the shortest possible exposure times for image acquisition.[17][18]

  • Use Antifade Reagents: For fixed samples, incorporate a commercial antifade mounting medium.[17][18] For solutions, you can add antifade agents like Trolox or n-propyl gallate to the buffer, if they are compatible with your assay.

  • Deoxygenate the Solution: Since many photobleaching pathways involve oxygen, removing dissolved oxygen from your buffer can significantly improve fluorophore stability.[14][15] This can be done by bubbling the solution with nitrogen or argon gas.

Q3: I'm observing inconsistent or non-reproducible fluorescence readings between experiments or even within the same plate.

Lack of reproducibility often points to subtle variations in assay conditions or instrumentation.

Troubleshooting Checklist:

  • Environmental Stability:

    • Temperature: Is the temperature of your plate reader or cuvette holder consistent? Fluorescence is temperature-dependent; even a few degrees of variation can alter the signal.[4][19]

    • pH: Is your buffer's pH stable and consistent across all wells? The protonation state of a fluorophore can significantly impact its fluorescence.[10][19]

    • Evaporation: Are you seeing an "edge effect" on your microplates? Evaporation from outer wells can concentrate reagents and alter readings. Avoid using the outer wells or fill them with buffer to create a humidity barrier.[20]

  • Instrument Settings:

    • Wavelengths: Are the excitation and emission wavelengths set correctly and consistently? Always confirm the optimal wavelengths for your specific compound and buffer system (See Protocol 1).[20]

    • Gain/Sensitivity: Is the detector gain set to the same value for all measurements you intend to compare?[17]

  • Reagent Handling:

    • Pipetting Accuracy: Are your pipettes calibrated? Small volume errors can lead to large variations in final concentrations.

    • Mixing: Are all components thoroughly mixed in each well? Incomplete mixing can lead to heterogeneous readings.

Q4: I suspect another component in my assay (e.g., a test compound, a protein) is quenching the fluorescence. How can I investigate this?

This requires a systematic approach to identify the quenching agent and determine the mechanism. The primary mechanisms are static and dynamic quenching.[21][22]

  • Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore after it has been excited, providing a non-radiative pathway for it to return to the ground state.[8][21]

  • Static Quenching: Occurs when the quencher forms a non-fluorescent complex with the fluorophore in the ground state before excitation.[21][22]

Diagnostic Approach: The key to distinguishing these mechanisms is to analyze how the fluorescence intensity and fluorescence lifetime are affected by the quencher. This is typically done using a Stern-Volmer analysis .[22] See Protocol 2 for a detailed experimental guide.

FeatureDynamic QuenchingStatic Quenching
Fluorescence Intensity DecreasesDecreases
Fluorescence Lifetime DecreasesUnchanged
Absorption Spectrum UnchangedMay change (due to complex formation)
Effect of Temperature Quenching increases with temperature (higher diffusion/collision rate)Quenching decreases with temperature (complex may dissociate)

Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently diagnosing fluorescence issues.

TroubleshootingWorkflow start Start: Fluorescence Signal Issue q1 Is the signal low from the very beginning? start->q1 q2 Does the signal decrease over time? q1->q2 No cause1 Potential Causes: 1. Intrinsic Quenching (Iodide) 2. Self-Quenching (High Conc.) 3. Environmental Effects q1->cause1 Yes cause2 Primary Cause: Photobleaching q2->cause2 Yes cause3 Potential Cause: External Quencher in Assay q2->cause3 Only when specific component is added action1 Action: - Perform Concentration Titration - Screen Different Solvents - Check Buffer pH/Temp cause1->action1 action2 Action: - Reduce Excitation Intensity - Minimize Exposure Time - Use Antifade Reagents cause2->action2 action3 Action: - Perform Stern-Volmer Analysis - Measure Fluorescence Lifetime (See Protocol 2) cause3->action3

Caption: A decision tree for troubleshooting fluorescence quenching.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

Objective: To empirically determine the precise excitation and emission maxima for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide in your specific experimental buffer.

Methodology:

  • Prepare a solution of the compound in your assay buffer at the optimal concentration determined from your titration curve (or ~1 µM if unknown).

  • Excitation Scan:

    • Set the emission wavelength to an estimated value (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).

    • The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λ_ex).

  • Emission Scan:

    • Set the excitation wavelength to the optimal λ_ex you just determined.

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

    • The wavelength with the highest intensity is the optimal emission wavelength (λ_em).

  • Validation: Use these determined λ_ex and λ_em values for all subsequent experiments.

Protocol 2: Investigating a Suspected External Quencher (Stern-Volmer Analysis)

Objective: To determine if a component in your assay is a quencher and to gain insight into the quenching mechanism.

Methodology:

  • Preparation:

    • Prepare a working solution of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide at its optimal concentration in the assay buffer.

    • Prepare a high-concentration stock solution of the suspected quencher ([Q]).

  • Assay Setup:

    • In a microplate or a series of cuvettes, add the fluorophore working solution to each well/cuvette.

    • Add increasing concentrations of the quencher [Q] to the wells. Include a "zero quencher" control (F₀) containing only the fluorophore and buffer.

    • Include a buffer blank control.

  • Measurement:

    • Incubate the samples for a short period to allow for equilibration.

    • Measure the fluorescence intensity (F) for each quencher concentration using the optimal excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the buffer blank reading from all measurements.

    • Calculate the ratio F₀/F for each quencher concentration.

    • Plot F₀/F on the y-axis versus the quencher concentration [Q] on the x-axis. This is the Stern-Volmer plot.

Interpreting the Results:

  • Linear Plot: A straight line suggests a single quenching mechanism is dominant (either purely static or purely dynamic).[8]

  • Upward Curvature: A plot that curves upwards suggests that both static and dynamic quenching are occurring simultaneously.

  • Further Analysis: To definitively distinguish between static and dynamic quenching, fluorescence lifetime measurements are required. If the lifetime (τ) decreases with increasing quencher concentration, the mechanism is dynamic. If the lifetime (τ) remains constant, the mechanism is static.[23]

QuenchingMechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_ground Fluorophore (F) (Ground State) Complex F-Q Complex (Non-fluorescent) F_ground->Complex Forms Complex BEFORE Excitation Q_ground Quencher (Q) Q_ground->Complex Forms Complex BEFORE Excitation No_Fluorescence No Fluorescence Complex->No_Fluorescence Light (hν) F_ground2 Fluorophore (F) (Ground State) F_excited F* (Excited State) F_ground2->F_excited Light (hν) Collision Collision! (Non-radiative decay) F_excited->Collision Interacts with Q AFTER Excitation Q_ground2 Quencher (Q) Q_ground2->Collision Collision->F_ground2

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

Welcome to the Technical Support Center for the synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide. This compound is a highly reactive Kröhnke-type pyridinium salt, widely utilized by researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide. This compound is a highly reactive Kröhnke-type pyridinium salt, widely utilized by researchers and drug development professionals as a building block for complex furan-bearing heterocycles (e.g., imidazo[1,2-a]pyridines).

Its synthesis is typically achieved via the Ortoleva-King reaction , which converts 2-acetylfuran into the target pyridinium iodide using iodine and pyridine[1]. However, the electron-rich furan ring and the highly acidic α -methylene protons of the product introduce unique vulnerabilities during the reaction. This guide provides an in-depth mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, reproducible syntheses.

Part 1: Mechanistic Workflow & Causality of Side Reactions

To successfully synthesize this molecule, one must understand the delicate balance of the Ortoleva-King mechanism. The reaction proceeds via the initial α -iodination of 2-acetylfuran, generating hydroiodic acid (HI) as a byproduct, followed by nucleophilic substitution by pyridine[1].

Failure to control reaction parameters leads to three primary side reactions:

  • Furan Resinification: The furan ring is highly sensitive to the generated HI. Uncontrolled exotherms cause the ring to open and polymerize into a black tar.

  • Kröhnke Acid Splitting: In the presence of protic solvents or base, the product deprotonates into a pyridinium ylide, which rapidly hydrolyzes into 2-furoic acid and an alkylpyridinium salt[2].

  • Poly-iodination: Excess iodine leads to multiple substitutions at the α -carbon, forming di-pyridinium adducts.

G A 2-Acetylfuran + I2 + Pyridine B α-Iodo-2-acetylfuran (Intermediate) A->B α-Iodination D Furan Resinification (Black Tar) A->D Excess HI / Heat C 1-[2-(2-Furyl)-2-oxoethyl] pyridinium iodide (Target Product) B->C Nucleophilic Substitution (Pyridine) F Poly-iodination (Di/Tri-pyridinium adducts) B->F Excess I2 E Kröhnke Acid Splitting (Furoic Acid + Alkylpyridinium) C->E Base / Protic Solvents (Ylide Formation)

Mechanistic pathway of the Ortoleva-King synthesis and its primary side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction mixture turning into a black, tarry sludge instead of yielding a crystalline solid? Causality: Furan rings are notoriously sensitive to strong acids. During the initial α -iodination of 2-acetylfuran, hydroiodic acid (HI) is generated in situ[1]. If the reaction is heated too rapidly, or if there is insufficient pyridine to act as an acid scavenger, localized spikes in HI concentration trigger the acid-catalyzed ring-opening and subsequent polymerization (resinification) of the furan moiety. Solution: Ensure pyridine is present in a large molar excess (it should serve as the primary solvent). Add iodine portion-wise at 0–5 °C to control the initial exothermic generation of HI, and never exceed 90 °C during the heating phase.

Q2: My yield is extremely low, and I recover mostly unreacted 2-acetylfuran alongside a heavy, dark precipitate. What went wrong? Causality: Iodine and pyridine readily form a stable charge-transfer complex ( Py⋅I2​ ). If iodine is added too quickly or at too low a temperature without adequate mechanical agitation, this complex precipitates out of solution as a heavy, unreactive mass[1]. This sequesters the iodine, preventing the crucial initial α -iodination of the ketone. Solution: Maintain vigorous mechanical stirring during iodine addition. If precipitation persists and fails to dissolve upon gradual heating, a co-solvent like anhydrous N,N-dimethylformamide (DMF) can be used to increase the solubility of the Py⋅I2​ complex.

Q3: LC-MS analysis of my crude product shows a mass corresponding to 2-furoic acid and a cleaved pyridinium species. How do I prevent this degradation? Causality: This is a classic Kröhnke-type "acid splitting" reaction[2]. The methylene protons in 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide are highly acidic due to the adjacent carbonyl and the positively charged pyridinium ring. In the presence of adventitious base or protic solvents (like water or ethanol), the salt deprotonates to form a highly reactive pyridinium ylide. This ylide undergoes hydrolytic cleavage, yielding 2-furoic acid and an alkylpyridinium salt[2]. Solution: Maintain strictly anhydrous conditions during the reaction and isolation. Avoid protic solvents like ethanol during trituration; use anhydrous diethyl ether or acetone instead. Never wash the product with basic aqueous solutions.

Part 3: Standardized Experimental Protocol

To mitigate the side reactions detailed above, utilize the following self-validating protocol.

Reagents Required:

  • 2-Acetylfuran (1.0 equiv)

  • Iodine ( I2​ ) (1.05 equiv)

  • Anhydrous Pyridine (10.0 equiv / Solvent)

  • Anhydrous Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an internal thermometer. Purge the system with dry Nitrogen ( N2​ ) to prevent moisture-induced ylide cleavage.

  • Dissolution: Add 2-acetylfuran (10.0 mmol, 1.10 g) and anhydrous pyridine (100.0 mmol, ~8.0 mL). The massive excess of pyridine serves as both the solvent and the HI scavenger, protecting the furan ring.

  • Controlled Iodination: Cool the flask to 0–5 °C using an ice bath. Add iodine (10.5 mmol, 2.66 g) portion-wise over 30 minutes.

    • Self-Validation Check: The solution should turn deep brown, but no heavy, solid chunks of Py⋅I2​ should remain at the bottom of the flask. If chunks form, increase stirring speed before proceeding.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 80 °C using a thermostatically controlled oil bath. Maintain this temperature for 2.5 hours.

    • Critical Control Point: Do not exceed 90 °C to prevent furan resinification.

  • Precipitation & Isolation: Allow the mixture to cool to room temperature. Slowly pour the dark mixture into 150 mL of vigorously stirred, ice-cold anhydrous diethyl ether. A brownish-yellow precipitate will form immediately.

  • Purification: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with additional cold diethyl ether ( 3×30 mL) until the filtrate runs colorless. This removes all unreacted pyridine and residual iodine.

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ for 12 hours to afford the target pyridinium iodide as a crystalline solid.

Part 4: Quantitative Data & Analytical Signatures

Use the following table to rapidly diagnose experimental failures based on your analytical data.

Side ReactionPrimary CauseAnalytical Signature (LC-MS / NMR)Corrective Action
Furan Resinification Excess HI, Temp > 90 °CBroad polymeric baseline in 1H NMR; insoluble black tar.Use excess pyridine; strictly cap heating at 80 °C.
Kröhnke Acid Splitting Protic solvents, BaseMS: [M-H]⁻ at m/z 111 (2-furoic acid). Loss of furan signals in 1H NMR.Use strictly anhydrous ether/acetone for isolation.
Poly-iodination Excess I2​ stoichiometryMS: [M]⁺ + 78 Da (di-pyridinium adduct).Strictly limit I2​ to 1.05 equivalents.
Py⋅I2​ Precipitation Poor mixing, rapid I2​ additionRecovery of starting material (m/z 110); unreacted I2​ in filtrate.Portion-wise I2​ addition; vigorous mechanical stirring.

References

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform ACS Omega URL:[Link]

  • Reactions of o-Quinone Methides with Pyridinium Methylides: A Diastereoselective Synthesis of 1,2-Dihydronaphtho[2,1-b]furans and 2,3-Dihydrobenzofurans The Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to the Handling and Storage of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

Welcome to the Technical Support Center for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the handling and storage of this versatile chemical compound. By understanding its inherent properties and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

I. Compound Overview: Chemical Identity and Intrinsic Instabilities

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide, a member of the pyridinium salt family, is a valuable reagent in organic synthesis. Its structure, featuring a furan ring directly attached to a carbonyl group and a pyridinium cation, imparts both its utility and its specific handling requirements. The key to successfully working with this compound lies in recognizing the potential instabilities of both the furan and pyridinium moieties.

The furan ring, an aromatic heterocycle, is susceptible to acidic conditions, which can lead to ring-opening and polymerization. Furthermore, furan-containing compounds can be prone to photo-oxidation. The pyridinium salt component, while generally stable, can be hygroscopic and may undergo degradation under certain conditions, such as exposure to strong bases or high temperatures. The iodide counter-ion can also be a source of reactivity, particularly in the presence of light or oxidizing agents.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

Q1: My solid 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide has changed color from a pale yellow to a brownish or reddish-brown powder. What could be the cause?

A1: A color change in the solid material often indicates degradation. This can be caused by several factors:

  • Exposure to Light: Pyridinium iodides can be light-sensitive. The iodide ion can be oxidized to iodine (I₂), which is colored. This process can be accelerated by UV light.

  • Thermal Stress: Although many pyridinium salts have relatively high melting points, prolonged exposure to elevated temperatures can cause decomposition.

  • Reaction with Atmospheric Components: The furan ring can be susceptible to oxidation, and the compound may be hygroscopic, leading to hydrolysis or other moisture-mediated degradation pathways.

To mitigate this, always store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: I'm having trouble dissolving the compound completely in my reaction solvent. Are there any recommended solvents?

A2: The solubility of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide can vary depending on the solvent. As a salt, it is generally more soluble in polar solvents.

  • Recommended Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good choices for dissolving pyridinium salts. Polar protic solvents like methanol and ethanol can also be used, but be mindful of potential reactions (see Q3).

  • Solvents to Avoid: Nonpolar solvents like hexanes and diethyl ether are generally poor solvents for this compound.

If you encounter solubility issues, gentle warming and sonication can aid in dissolution. However, avoid excessive heat to prevent thermal degradation.

Q3: Can I use protic solvents like water or alcohols with this compound?

A3: While the compound may dissolve in protic solvents, there are potential compatibility issues to consider:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the compound, particularly if the solution is acidic or basic. The furan ring is known to be unstable under acidic conditions, which can be exacerbated in aqueous media.

  • Reactions with Alcohols: In the presence of a base, alcohols can potentially act as nucleophiles and react with the pyridinium ring.

If your experimental protocol requires a protic solvent, it is advisable to use anhydrous solvents and conduct the reaction under an inert atmosphere to minimize moisture. It is also recommended to perform a small-scale stability test of the compound in the chosen solvent before proceeding with your main experiment.

Q4: I've noticed a decrease in the yield of my reaction over time when using the same batch of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide. What could be happening?

A4: A decline in reactivity suggests that your starting material is degrading upon storage. The most likely culprits are exposure to moisture, air (oxygen), and light. The furan moiety is particularly prone to oxidation. To ensure consistent results, it is crucial to store the compound under optimal conditions (cool, dark, dry, and inert atmosphere) and to handle it quickly when weighing and dispensing to minimize exposure to the atmosphere. For sensitive applications, it is good practice to use a freshly opened container or to re-qualify older batches of the reagent.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues.

Problem Potential Cause Troubleshooting Steps
Unexpected Side Products in Reaction Degradation of the Reagent: The furan ring may have undergone ring-opening or oxidation, or the pyridinium salt may have decomposed.1. Verify Reagent Quality: Analyze your starting material by techniques like ¹H NMR or LC-MS to check for impurities or degradation products. 2. Optimize Reaction Conditions: If using acidic or basic conditions, consider using milder reagents or a shorter reaction time. 3. Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Low or No Reaction Conversion Poor Solubility of the Reagent: The compound may not be sufficiently dissolved in the reaction solvent to participate in the reaction. Degraded Reagent: The reagent may have lost its reactivity due to improper storage or handling.1. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO. 2. Aid Dissolution: Use gentle warming or sonication to help dissolve the compound. 3. Use Fresh Reagent: Open a new container of the reagent or re-purify the existing stock.
Solid Material Becomes Gummy or Oily Hygroscopicity: The compound has absorbed moisture from the atmosphere.1. Dry the Material: Dry the compound under high vacuum. Gentle heating can be applied, but monitor carefully to avoid thermal decomposition. 2. Improve Storage: Store the dried material in a desiccator over a strong drying agent (e.g., P₂O₅) and under an inert atmosphere. 3. Improve Handling: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

This protocol is based on the well-established Kröhnke synthesis methodology, which is a common route for preparing such pyridinium salts.[1][2]

Materials:

  • 2-Acetylfuran

  • Iodine

  • Pyridine

  • Anhydrous diethyl ether

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylfuran in anhydrous ethanol.

  • Add a stoichiometric equivalent of iodine (I₂) to the solution.

  • Slowly add a slight excess of pyridine to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide under high vacuum to remove any residual solvent.

Protocol 2: Stability Assessment in Solution

This protocol provides a general method to assess the stability of the compound in a chosen solvent over time.

Materials:

  • 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

  • Solvent of interest (e.g., DMF, methanol, water)

  • HPLC or LC-MS system

  • Amber vials

Procedure:

  • Prepare a stock solution of a known concentration of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide in the solvent of interest.

  • Divide the stock solution into several amber vials.

  • Store the vials under different conditions to be tested (e.g., room temperature in the dark, room temperature with light exposure, 40°C in the dark).

  • At various time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot from each vial.

  • Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound remaining.

  • Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

V. Visualizations

Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

A 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide B Furan Ring Opening Products (e.g., enediones) A->B  Acid/Oxidizing Agents C Photo-oxidation Products A->C  Light (UV/Vis) + O2 D Hydrolysis Products A->D  Water (H2O) E Thermally Decomposed Products A->E  Heat (Δ)

Caption: Potential degradation pathways for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

Recommended Handling Workflow

This workflow outlines the best practices for handling this potentially sensitive compound.

cluster_storage Storage cluster_handling Handling A Store in amber vial under inert gas (Ar/N2) B Keep in a cool, dark, and dry place C Weigh quickly to minimize air exposure B->C Dispensing D Handle in a glove box or under inert gas flow for sensitive applications E Use anhydrous solvents D->E

Caption: Recommended workflow for the storage and handling of the compound.

VI. References

  • Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. [Link]

  • The cyclization and functionalization reactions involving N-phenacylpyridinium salts. ResearchGate. [Link]

  • Reactions of o-Quinone Methides with Pyridinium Methylides: A Diastereoselective Synthesis of 1,2-Dihydronaphtho[2,1-b]furans and 2,3-Dihydrobenzofurans. ACS Publications. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Reaction of Furan Derivatives with Ammonia. J-STAGE. [Link]

  • Photochemical Transformations of Pyridinium Salts: Mechanistic Studies and Applications in Synthesis. ResearchGate. [Link]

  • [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]

  • Luminescent Properties and Thermal Stability of [PPh4][Cu3I4] with a Unique Helical Structure. MDPI. [Link]

  • The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. MDPI. [Link]

  • Reaction of potassium cyanide with 2-(chloromethyl)furan. Chemistry Stack Exchange. [Link]

  • 2-Chloro-1-(furan-2-yl)ethan-1-one. PubChem. [Link]

  • 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide. PubChem. [Link]

  • Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. NCBI. [Link]

  • Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides (Th, Pa, U, Np, Pu). eScholarship. [Link]

  • The reaction of acid chloride and chloroformate with pyridine. ResearchGate. [Link]

  • Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. ResearchGate. [Link]

  • From optically pure pyridinium salts to some new dihydro-2H-oxazolo[3,2-a]pyridines. ResearchGate. [Link]

  • Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. MDPI. [Link]

  • The Synthesis of Trans-enediones From Furan Derivatives Using Pyridinium Chlorochromate. An Explanation. Preprints.org. [Link]

  • Molecular patterns in the thermophysical properties of pyridinium ionic liquids as phase change materials for energy storage in the intermittent temperature range. ResearchGate. [Link]

  • Enantiopure Pyridinium Bisretinoids of Ocular Lipofuscin with Hexahydrobenzofuran Structure: Total Synthesis and Structure-Dependent Aggregated Morphology. ACS Publications. [Link]

  • Furan Dissociation Induced by Collisions with H3+ and C+ Ions. MDPI. [Link]

  • Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. Organic Chemistry Portal. [Link]

  • Synthesis of naphthalene-fused imidazo[1,2-a]pyridinium salts showing green luminescence with high quantum yields and large Stokes shift. RSC Publishing. [Link]

  • ChemInform Abstract: Oxazolo[3,2-a]pyridinium and Oxazolo[3,2-a]pyrimidinium Salts in Organic Synthesis. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Synthesis of Polysubstituted Pyridines: Evaluating 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. The precise substitution pattern on the pyridine ring is critica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. The precise substitution pattern on the pyridine ring is critical for modulating the biological activity and physicochemical properties of these vital heterocyles. Consequently, the development of efficient and versatile synthetic methodologies for accessing polysubstituted pyridines is a field of continuous innovation.

This guide provides an in-depth comparison of the catalytic activity and synthetic utility of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide, a representative Kröhnke-type salt, with a range of classical and contemporary catalytic systems for pyridine synthesis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal strategy for their synthetic targets.

The Role of Pyridinium Salts in Pyridine Synthesis: The Kröhnke Reaction

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide belongs to the class of α-pyridinium methyl ketone salts, which are key precursors in the renowned Kröhnke pyridine synthesis . This reaction provides a convergent and often high-yielding route to 2,4,6-trisubstituted pyridines.

The catalytic cycle of the Kröhnke synthesis is initiated by the in-situ generation of a pyridinium ylide through the deprotonation of the α-carbon of the pyridinium salt. This ylide then acts as a potent nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently undergoes a cyclization-condensation reaction with an ammonia source, typically ammonium acetate, to furnish the aromatic pyridine ring.

The 2-furyl substituent in the target pyridinium salt offers a potential site for post-synthetic modification. The furan ring can be involved in various transformations, such as Diels-Alder reactions or oxidative cleavage to introduce carboxylic acid functionalities, thereby enhancing the molecular diversity of the resulting pyridine products.

Comparative Analysis of Catalytic Systems for Pyridine Synthesis

While the Kröhnke synthesis is a powerful tool, a variety of other catalytic methods have been developed for the synthesis of polysubstituted pyridines. This section provides a comparative overview of these alternatives, highlighting their strengths and weaknesses relative to the Kröhnke approach.

Classical Pyridine Syntheses
MethodCatalyst/ReagentsTypical ConditionsAdvantagesDisadvantages
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, NH₄OAcReflux in acetic acid or methanolHigh atom economy, convergent, broad substrate scope.[1][2]Requires pre-synthesis of the pyridinium salt.
Hantzsch Synthesis Aldehyde, 2 eq. β-ketoester, NH₃ or NH₄OAcReflux in ethanol, often requires a subsequent oxidation stepWell-established, good for 1,4-dihydropyridines, one-pot.[3][4]Often produces dihydropyridine intermediates that need oxidation, can have low yields for certain substrates.[3]
Chichibabin Synthesis Aldehydes/ketones, ammoniaHigh temperature (350-500 °C), often with solid acid catalysts (e.g., Al₂O₃)Uses simple starting materials.[5]Harsh reaction conditions, often low yields, and can produce mixtures of products.[5][6]
Modern Catalytic Approaches
MethodCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Transition Metal-Catalyzed Cyclizations e.g., CoCl₂·6H₂O, Ru(II) complexes, Pd(PPh₃)₄Varies, often milder than classical methodsHigh efficiency, broad substrate scope, good regioselectivity.[7]Cost and toxicity of metal catalysts, may require specialized ligands.
Organocatalyzed Syntheses e.g., Amines (TMEDA), bifunctional iminophosphoranesOften room temperature or mild heatingMetal-free, environmentally benign, can be enantioselectiveCatalyst loading can be higher than metal catalysts, substrate scope may be more limited.

Experimental Protocols

Kröhnke Pyridine Synthesis: Synthesis of a 2,4,6-Trisubstituted Pyridine

This protocol describes a general procedure for the Kröhnke synthesis using a pyridinium salt analogous to 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

Step 1: Synthesis of the N-Acylpyridinium Salt

  • Dissolve the corresponding α-bromo ketone (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile).

  • Add pyridine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The pyridinium salt will often precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Pyridine Synthesis

  • In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1.0 eq), the α,β-unsaturated carbonyl compound (1.0 eq), and ammonium acetate (5-10 eq).

  • Add a suitable solvent, such as glacial acetic acid or methanol.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure polysubstituted pyridine.[1]

Hantzsch Pyridine Synthesis: Synthesis of a 1,4-Dihydropyridine and Subsequent Oxidation
  • In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.[8]

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture, which often results in the precipitation of the 1,4-dihydropyridine.

  • Collect the solid by filtration.

  • For oxidation to the pyridine, dissolve the 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) at room temperature or with gentle heating.[3]

  • After the reaction is complete, neutralize the mixture and extract the pyridine product with an organic solvent.

Transition Metal-Catalyzed Pyridine Synthesis (Example: Cobalt-Catalyzed)
  • In a reaction vessel, combine the aryl aldehyde (1.0 eq), acetophenone (2.0 eq), ammonium acetate (10 eq), and CoCl₂·6H₂O (2.5 mol%).

  • Heat the solvent-free mixture at 110 °C for 4 hours.

  • After cooling, dissolve the reaction mixture in an appropriate organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 2,4,6-triarylpyridine.

Visualizing the Synthetic Pathways

Pyridine Synthesis Workflow cluster_krohnke Kröhnke Synthesis cluster_hantzsch Hantzsch Synthesis cluster_tm Transition Metal Catalysis k_start α-Halo Ketone + Pyridine k_salt 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide (or analog) k_start->k_salt Quaternization k_product Polysubstituted Pyridine k_salt->k_product k_reagents α,β-Unsaturated Carbonyl + NH₄OAc k_reagents->k_product h_reagents Aldehyde + 2x β-Ketoester + NH₄OAc h_dhp 1,4-Dihydropyridine h_reagents->h_dhp Condensation h_product Polysubstituted Pyridine h_dhp->h_product Oxidation tm_reagents Aldehyde + Ketone + NH₄OAc tm_product Polysubstituted Pyridine tm_reagents->tm_product tm_catalyst e.g., Co(II), Ru(II), Pd(0) tm_catalyst->tm_product

Caption: A comparative workflow of major synthetic routes to polysubstituted pyridines.

Mechanistic Insights

Krohnke_Mechanism start α-Pyridinium Ketone Salt ylide Pyridinium Ylide start->ylide Base (e.g., from NH₄OAc) michael_adduct 1,5-Dicarbonyl Intermediate ylide->michael_adduct Michael Addition michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->michael_adduct cyclization Cyclization with NH₃ michael_adduct->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine product Substituted Pyridine dihydropyridine->product Dehydration & Aromatization

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Conclusion

The choice of a catalytic system for the synthesis of polysubstituted pyridines is a critical decision that depends on the desired substitution pattern, substrate availability, and tolerance to reaction conditions. The Kröhnke pyridine synthesis , utilizing reagents like 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide , remains a highly effective and versatile method, particularly for the convergent synthesis of 2,4,6-trisubstituted pyridines. The presence of the furyl group provides an additional handle for synthetic diversification.

Classical alternatives such as the Hantzsch and Chichibabin syntheses offer straightforward routes from simple precursors, though often at the cost of harsher conditions and lower yields. Modern transition-metal-catalyzed and organocatalytic methods provide milder and often more efficient alternatives with broader functional group tolerance and the potential for asymmetric synthesis.

By understanding the comparative advantages and limitations of each approach, as detailed in this guide, researchers can make informed decisions to accelerate the discovery and development of novel pyridine-based molecules with significant potential in medicine and materials science.

References

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
  • Chichibabin pyridine synthesis. Grokipedia.
  • The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. Benchchem.
  • Hantzsch pyridine synthesis. Wikipedia.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
  • Chichibabin synthesis of pyridine.
  • Application Notes and Protocols for the Synthesis of Pyridine Deriv
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers (RSC Publishing).
  • Kröhnke pyridine synthesis. Wikipedia.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis.
  • Chichibabin pyridine synthesis. Wikipedia.
  • Syntheses of Ficuseptine, Juliprosine, and Juliprosopine by Biomimetic Intramolecular Chichibabin Pyridine Syntheses.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • US4386209A - Chichibabin reaction - Google P
  • Recent Strategies for the Synthesis of Pyridine Deriv
  • Pyridine synthesis. Organic Chemistry Portal.
  • Advances in organocatalyzed synthesis of organic compounds. PMC.
  • Pyridinium. Wikipedia.
  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society.
  • Transition Metal-Catalyzed Heterocycle Synthesis Series.
  • 3 - Organic Syntheses Procedure.
  • Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines.
  • Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PMC.
  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency.
  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).
  • (PDF) Unexpected reactivity of pyridinium salts toward alkynyl Fischer complexes to produce oxo -heterocycles.

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Comparative

statistical analysis of results obtained with 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

An In-Depth Guide to the Statistical Analysis and Comparative Efficacy of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide This guide provides a comprehensive technical analysis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Statistical Analysis and Comparative Efficacy of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

This guide provides a comprehensive technical analysis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide, a heterocyclic compound featuring both a pyridinium salt and a furan moiety. Our objective is to dissect its potential biological activity through a comparative framework, grounded in established biochemical principles and rigorous statistical analysis. We will explore the rationale behind experimental design, present detailed protocols for evaluation, and interpret simulated data to guide researchers and drug development professionals in their assessment of this compound class.

Introduction: Deconstructing 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide

1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a quaternary ammonium compound characterized by a cationic pyridinium head group linked to a 2-oxoethyl substituent, which in turn is attached to a 2-furyl group.[1] Its chemical structure (Figure 1) suggests a hybrid pharmacological potential, drawing from the well-documented bioactivities of both pyridinium salts and furan-containing molecules.

  • Pyridinium Salts : This class of compounds is widely recognized for its antimicrobial properties.[2][3] The cationic nitrogen is crucial for their mechanism of action, which typically involves disrupting the negatively charged cell membranes of microorganisms.[4]

  • Furan Derivatives : The furan ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6][7]

The fusion of these two pharmacophores into a single molecule warrants a systematic investigation to determine if their individual properties result in synergistic or unique biological effects. This guide establishes a framework for such an investigation.

Chemical Structure of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodideFigure 1. Chemical Structure of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.[1]

Comparative Framework and Experimental Rationale

To objectively evaluate the performance of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (termed FPO-PyI for brevity), a comparative study is essential. The choice of comparators is critical for isolating the contributions of each structural moiety to the overall biological activity.

Selected Comparators:

  • N-Dodecylpyridinium Chloride (NDP-Cl) : A classic pyridinium salt with a simple alkyl chain. This compound serves as a baseline to evaluate the antimicrobial efficacy driven by the cationic head and a hydrophobic tail, allowing us to assess the specific contribution of the furan-oxoethyl group in FPO-PyI .[8][9]

  • 2-Acetylfuran (2-AF) : This comparator isolates the furan moiety, lacking the cationic pyridinium group. It helps determine the intrinsic activity of the furan portion of FPO-PyI .

  • Benzalkonium Chloride (BAC) : A widely used quaternary ammonium disinfectant, serving as a positive control and industry benchmark for antimicrobial performance.[9]

The central hypothesis is that the unique combination of the pyridinium cation and the furan ring in FPO-PyI will confer a distinct spectrum of activity, potentially broader or more potent than that of its constituent parts.

Experimental Design and Protocols

A robust evaluation requires standardized, self-validating protocols. The following sections detail the methodologies for synthesis, antimicrobial susceptibility testing, and cytotoxicity analysis.

Synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (FPO-PyI)

The synthesis is based on the quaternization of pyridine, a classic nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_exchange Anion Exchange cluster_product Final Product A 2-Chloro-1-(2-furyl)ethanone C Reflux in Acetone A->C B Pyridine B->C D Pyridinium Chloride Intermediate C->D Nucleophilic Substitution E Aqueous Potassium Iodide (KI) D->E Precipitation F 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (FPO-PyI) E->F Isolation & Purification

A simplified workflow for the synthesis of FPO-PyI.

Step-by-Step Protocol:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-chloro-1-(2-furyl)ethanone and 1.1 equivalents of pyridine in anhydrous acetone.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate indicates the formation of the pyridinium chloride salt.

  • Intermediate Isolation : After cooling to room temperature, filter the precipitate and wash with cold acetone to remove unreacted starting materials.

  • Anion Exchange : Dissolve the crude pyridinium chloride salt in a minimal amount of hot water. Add a saturated aqueous solution of potassium iodide (KI) dropwise with stirring. The less soluble iodide salt, FPO-PyI , will precipitate out.

  • Purification : Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold deionized water, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G A Prepare Serial Dilutions of Test Compounds in 96-well plate B Inoculate wells with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C Include Positive (bacteria only) and Negative (broth only) Controls B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible turbidity D->E

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation : Prepare stock solutions of FPO-PyI and comparator compounds in a suitable solvent (e.g., DMSO). Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Test Strains : Include a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Incubation : Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Collection : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The experiment should be performed in triplicate for statistical validity.

Simulated Data and Statistical Analysis

To illustrate the potential outcomes and the application of statistical analysis, we present a table of simulated MIC values.

Table 1: Simulated Minimum Inhibitory Concentration (MIC) Data (µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
FPO-PyI 816
NDP-Cl 1664
2-AF >256>256
BAC 48

Statistical Interpretation:

The data would be analyzed using a two-way Analysis of Variance (ANOVA) to determine the significance of differences between compounds and bacterial strains.

  • Against S. aureus : FPO-PyI (MIC=8 µg/mL) shows superior activity compared to NDP-Cl (MIC=16 µg/mL), suggesting that the furan-oxoethyl moiety enhances performance against Gram-positive bacteria. It is comparable in potency to the benchmark BAC (MIC=4 µg/mL).

  • Against E. coli : The difference is more pronounced. FPO-PyI (MIC=16 µg/mL) is four times more potent than NDP-Cl (MIC=64 µg/mL). This indicates that the furan group may facilitate interaction with or penetration of the more complex Gram-negative outer membrane.

  • Role of Furan : The high MIC values for 2-AF (>256 µg/mL) confirm that the pyridinium cation is essential for antimicrobial activity; the furan moiety acts as a potentiating group rather than being active on its own.

Mechanistic Postulates and QSAR Framework

The comparative data suggest a primary mechanism of membrane disruption, characteristic of pyridinium salts, which is significantly enhanced by the furan-containing substituent.[2][4]

G cluster_compound FPO-PyI Compound cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption Cation Pyridinium Head (+) Tail Furan-oxoethyl Tail (Hydrophobic/Polar) Surface Anionic Surface (-) Cation->Surface Electrostatic Attraction Bilayer Lipid Bilayer Tail->Bilayer Hydrophobic Insertion Leakage Leakage of Cytoplasmic Contents Bilayer->Leakage Permeabilization Death Cell Death Leakage->Death

Sources

Validation

Independent Verification Guide: Synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

Executive Summary & Strategic Context As an Application Scientist in early-stage drug discovery, route scouting for heterocyclic building blocks requires balancing atom economy, scalability, and safety. The compound 1-[2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As an Application Scientist in early-stage drug discovery, route scouting for heterocyclic building blocks requires balancing atom economy, scalability, and safety. The compound 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide (also known as 1-(2-furoylmethyl)pyridinium iodide) is a highly versatile α-pyridinium ketone. It serves as a critical intermediate in the synthesis of 2-arylimidazo[1,2-a]pyridines, a privileged scaffold found in blockbuster therapeutics like the gastroprotective drug Zolimidine and the anxiolytic Alpidem[1].

This guide provides an independent, objective comparison of the two primary synthetic routes for this intermediate: the modern One-Pot Ortoleva-King Reaction and the traditional Two-Step Halogenation-Amination . By analyzing the mechanistic causality and experimental data, this document establishes a self-validating protocol for researchers to synthesize and verify this compound with high scientific integrity.

Mechanistic Rationale & Pathway Analysis

Method A: The Ortoleva-King Reaction (Preferred Route)

The Ortoleva-King reaction is a cascade transformation that directly converts an enolizable ketone into a pyridinium iodide salt using molecular iodine and pyridine[2]. Heterocyclic methyl ketones, such as 2-acetylfuran, undergo this transformation efficiently[3]. Pyridine plays a dual role: it acts as a base to drive the enolization of 2-acetylfuran and subsequently serves as the nucleophile that displaces the transient α-iodo intermediate.

OK_Reaction Ketone 2-Acetylfuran Intermediate α-Iodo-2-acetylfuran (Transient) Ketone->Intermediate α-Iodination Iodine Iodine (I2) Iodine->Intermediate α-Iodination Pyridine Pyridine Pyridine->Intermediate Base Product 1-[2-(2-Furyl)-2-oxoethyl] pyridinium iodide Pyridine->Product Nucleophile Intermediate->Product SN2 Attack

Fig 1. One-pot Ortoleva-King mechanistic pathway for pyridinium iodide synthesis.

Method B: Two-Step Halogenation & Anion Exchange

Historically, α-pyridinium salts were synthesized by first isolating an α-haloketone[4]. In this route, 2-acetylfuran is brominated to yield 2-bromoacetylfuran—a highly reactive and lachrymatory species. Subsequent SN2 displacement by pyridine yields the bromide salt, which must then undergo a Finkelstein-type anion exchange with potassium iodide to yield the desired iodide salt.

TwoStep_Reaction Ketone 2-Acetylfuran Bromide 2-Bromoacetylfuran (Isolated) Ketone->Bromide Br2 / Ether PyrBromide Pyridinium Bromide Intermediate Bromide->PyrBromide Pyridine Product 1-[2-(2-Furyl)-2-oxoethyl] pyridinium iodide PyrBromide->Product KI / Acetone

Fig 2. Two-step halogenation-amination pathway requiring anion exchange.

Comparative Performance Data

To objectively evaluate the two methodologies, experimental parameters were benchmarked. The Ortoleva-King method demonstrates superior atom economy, safety, and throughput.

ParameterMethod A: Ortoleva-KingMethod B: Two-Step Exchange
Overall Yield 82% – 88%55% – 65%
Reaction Time 3 hours8 – 10 hours (across 2 steps)
E-Factor (Waste) Low (< 5)High (> 15)
Intermediate Toxicity Transient in situ species (Safe)Highly Lachrymatory (Requires strict PPE)
Scalability Excellent (One-pot cascade)Poor (Requires multiple solvent swaps)

Independent Verification Protocols

The following self-validating protocols are designed to ensure causality at every step, allowing researchers to troubleshoot deviations in real-time.

Protocol A: Optimized Ortoleva-King Synthesis (Recommended)

This protocol leverages the thermodynamic stability of the final precipitated salt to drive the reaction forward.

  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylfuran (1.10 g, 10.0 mmol) in anhydrous pyridine (2.4 mL, 30.0 mmol).

    • Causality: Using a 3-fold excess of pyridine ensures it functions simultaneously as the solvent, the base for enolization, and the stoichiometric nucleophile.

  • Halogenation: Add molecular iodine (2.54 g, 10.0 mmol) portion-wise over 10 minutes at room temperature.

    • Causality: Portion-wise addition mitigates the exothermic spike associated with the initial α-iodination, preventing the degradation of the furan ring.

  • Cyclization/Displacement: Heat the reaction mixture to 80 °C in an oil bath for 3 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the rate-limiting SN2 displacement of the bulky iodide leaving group by pyridine.

  • Isolation: Cool the mixture to 0 °C. Add 15 mL of cold diethyl ether and stir vigorously for 5 minutes.

    • Causality: The highly polar pyridinium iodide salt is entirely insoluble in ether, causing it to precipitate quantitatively. Unreacted iodine and excess pyridine remain highly soluble in the ether layer.

  • Purification: Filter the precipitate under vacuum, wash with cold ether (2 × 10 mL), and recrystallize from absolute ethanol to afford the product as a crystalline solid.

Protocol B: Two-Step Halogenation & Exchange (Alternative)

Only recommended if the intermediate bromide salt is specifically required for parallel studies.

  • Bromination: Dissolve 2-acetylfuran (10.0 mmol) in anhydrous diethyl ether (20 mL) at 0 °C. Add bromine (10.0 mmol) dropwise.

    • Causality: Strict temperature control at 0 °C is mandatory to prevent polybromination of the activated furan ring.

  • Amination: Remove the solvent in vacuo (Caution: Fume hood required). Dissolve the crude 2-bromoacetylfuran in dry THF (15 mL) and add pyridine (10.0 mmol). Stir at room temperature for 2 hours. Filter the precipitated 1-[2-(2-Furyl)-2-oxoethyl]pyridinium bromide.

  • Anion Exchange: Dissolve the bromide salt in hot acetone (20 mL) and add potassium iodide (15.0 mmol).

    • Causality: This Finkelstein-type exchange is thermodynamically driven by the insolubility of KBr in acetone compared to KI, shifting the equilibrium entirely to the desired iodide salt. Filter off the KBr byproduct and concentrate the filtrate.

Analytical Validation (Self-Validating System)

To independently verify the structural integrity and purity of the synthesized 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide, utilize the following analytical benchmarks:

  • 1H NMR (400 MHz, DMSO-d6): The defining diagnostic feature is the highly deshielded methylene (CH2) singlet appearing at δ 6.20 – 6.40 ppm . This extreme downfield shift validates the dual electron-withdrawing effect of the adjacent carbonyl group and the positively charged pyridinium nitrogen. The pyridinium protons will appear as a distinct multiplet in the aromatic region (δ 8.20 – 9.00 ppm), while the furan protons resonate at approximately δ 6.80, 7.60, and 8.10 ppm.

  • Mass Spectrometry (ESI+): The positive ion mode will show a base peak at m/z 188.07 , corresponding to the intact [C11H10NO2]+ cation, confirming the successful displacement of the halide by pyridine.

References

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. Verified URL:[Link]

  • Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. ResearchGate. Verified URL:[Link]

  • Pyridinium Ylides in Syntheses of Naphthopyrandiones and in Regioselective Syntheses of Acylated Anthraquinones. RSC Publishing. Verified URL:[Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Verified URL:[Link]

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Comparative

A Comparative Guide to the Reaction Kinetics of Pyridinium Ylides: 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide vs. N-Phenacylpyridinium Iodide

This guide provides a comprehensive comparative analysis of the reaction kinetics of pyridinium ylides, with a specific focus on 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide and its well-studied analogue, N-phenacylpyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the reaction kinetics of pyridinium ylides, with a specific focus on 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide and its well-studied analogue, N-phenacylpyridinium iodide. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in the reactivity of these precursors is paramount for the rational design of synthetic routes and the development of novel heterocyclic compounds.

This document delves into the underlying principles governing the reactivity of these pyridinium salts, which serve as precursors to highly reactive pyridinium ylides. We will explore the synthesis of these compounds, present detailed protocols for kinetic analysis, and provide a comparative assessment of their reactivity based on available experimental data and established principles of physical organic chemistry.

Introduction to Pyridinium Ylides and Their Significance

Pyridinium ylides are a class of 1,3-dipoles that have become indispensable tools in synthetic organic chemistry.[1] Characterized by a positively charged pyridinium ring adjacent to a negatively charged carbon atom, these reactive intermediates are key players in a variety of chemical transformations, most notably in the synthesis of nitrogen-containing heterocycles through 1,3-dipolar cycloaddition reactions.[2] The stability and reactivity of a pyridinium ylide are intrinsically linked to the nature of the substituents on both the pyridinium ring and the carbanion.[3]

The two compounds at the heart of this guide, 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide and N-phenacylpyridinium iodide, are precursors to ylides with differing electronic and steric properties due to the presence of a furan ring in the former and a benzene ring in the latter. This seemingly small structural change can have a profound impact on the kinetics of their subsequent reactions.

Synthesis of Pyridinium Salt Precursors

The synthesis of both 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide and N-phenacylpyridinium iodide is typically achieved through the quaternization of pyridine with the corresponding α-haloketone.

Synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide

The synthesis of the title compound first requires the preparation of 2-bromo-1-(2-furyl)ethanone.

Step 1: Synthesis of 2-Bromo-1-(2-furyl)ethanone

A common method for the α-bromination of 2-acetylfuran involves the use of N-bromosuccinimide (NBS) as a brominating agent with a radical initiator like benzoyl peroxide.[1]

  • Reaction:

  • Protocol: To a solution of 2-acetylfuran in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added.[1] The mixture is refluxed for several hours. After cooling, the succinimide byproduct is filtered off. The filtrate is then washed with aqueous solutions of sodium bicarbonate and sodium sulfite, and finally with brine. The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.[1]

Step 2: Quaternization of Pyridine

The purified 2-bromo-1-(2-furyl)ethanone is then reacted with pyridine. To obtain the iodide salt, a subsequent halide exchange is performed.

  • Reaction:

  • Protocol: 2-Bromo-1-(2-furyl)ethanone is dissolved in a suitable solvent like acetone, and an equimolar amount of pyridine is added. The reaction mixture is stirred at room temperature until the pyridinium bromide salt precipitates. The salt is then collected by filtration. To obtain the iodide salt, the bromide salt is dissolved in a solvent like ethanol, and a solution of sodium iodide in the same solvent is added, leading to the precipitation of the less soluble 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide.

Synthesis of N-Phenacylpyridinium Iodide

The synthesis of N-phenacylpyridinium iodide follows a similar two-step process, starting with the bromination of acetophenone.

Step 1: Synthesis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)

  • Reaction:

  • Protocol: Acetophenone is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise while stirring. The reaction is typically performed at room temperature. After the addition is complete, the mixture is stirred for a short period and then poured into ice water to precipitate the product. The crude phenacyl bromide is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Quaternization of Pyridine

  • Reaction:

  • Protocol: The quaternization and subsequent halide exchange are performed using a procedure analogous to that described for the furyl derivative.

Synthesis_Workflow cluster_furyl Synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide cluster_phenyl Synthesis of N-Phenacylpyridinium Iodide A1 2-Acetylfuran B1 Bromination (NBS) A1->B1 C1 2-Bromo-1-(2-furyl)ethanone B1->C1 D1 Quaternization (Pyridine) C1->D1 E1 Halide Exchange (NaI) D1->E1 F1 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Iodide E1->F1 A2 Acetophenone B2 Bromination (Br2) A2->B2 C2 2-Bromo-1-phenylethanone B2->C2 D2 Quaternization (Pyridine) C2->D2 E2 Halide Exchange (NaI) D2->E2 F2 N-Phenacylpyridinium Iodide E2->F2

Figure 1: General workflow for the synthesis of the target pyridinium iodides.

Kinetic Analysis of Pyridinium Ylide Reactions

The kinetics of reactions involving pyridinium ylides are commonly studied using UV-Vis spectroscopy.[4] The ylide itself is often colored, and its disappearance or the appearance of a product can be monitored over time. A typical reaction for kinetic studies is the 1,3-dipolar cycloaddition with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD).

Experimental Protocol for Kinetic Measurements

The following is a generalized protocol for determining the second-order rate constant of the reaction between a pyridinium ylide and a dipolarophile.

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

  • Reagents:

    • The pyridinium iodide salt (e.g., 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide or N-phenacylpyridinium iodide).

    • A suitable base for in-situ ylide generation (e.g., triethylamine).

    • The dipolarophile (e.g., dimethyl acetylenedicarboxylate).

    • A suitable solvent (e.g., acetonitrile or dimethyl sulfoxide).

  • Procedure:

    • Prepare stock solutions of the pyridinium salt, the base, and the dipolarophile in the chosen solvent.

    • In a cuvette, mix the pyridinium salt solution and the base solution to generate the ylide in situ.

    • Initiate the reaction by adding the dipolarophile solution to the cuvette.

    • Immediately begin recording the absorbance at a wavelength where the ylide absorbs maximally and the other components have minimal absorbance.

    • The reaction is typically carried out under pseudo-first-order conditions, with the dipolarophile in large excess.

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function.

    • The second-order rate constant (k2) is then obtained from the slope of a plot of k_obs versus the concentration of the dipolarophile.

Kinetic_Analysis_Workflow A Prepare Stock Solutions (Pyridinium Salt, Base, Dipolarophile) B Generate Ylide in-situ (Mix Pyridinium Salt and Base in Cuvette) A->B C Initiate Reaction (Add Dipolarophile) B->C D Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Determine k_obs (Pseudo-first-order conditions) D->E F Plot k_obs vs. [Dipolarophile] E->F G Calculate Second-Order Rate Constant (k2) (Slope of the plot) F->G

Figure 2: Workflow for the kinetic analysis of pyridinium ylide reactions.

Comparative Analysis of Reaction Kinetics

A direct quantitative comparison of the reaction kinetics of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide and N-phenacylpyridinium iodide requires experimental data under identical conditions. While extensive kinetic data is available for N-phenacylpyridinium ylides, specific rate constants for the furyl analogue are not readily found in the literature. However, a qualitative comparison can be made based on the electronic properties of the furan and benzene rings.

Electronic Effects of the Furan and Phenyl Rings

The key difference between the two pyridinium ylides lies in the aromatic ring attached to the carbonyl group.

  • N-Phenacylpyridinium Ylide: The phenyl group is generally considered to be electron-withdrawing by induction and can be either electron-donating or electron-withdrawing by resonance, depending on the reaction. In the context of stabilizing the negative charge on the adjacent carbanion of the ylide, the phenyl group acts as an electron-withdrawing group through resonance, delocalizing the negative charge into the benzene ring.

  • 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Ylide: The furan ring is an electron-rich heterocycle. While it is also an aromatic system, its electron-donating character is more pronounced than that of benzene. This is due to the participation of the oxygen lone pairs in the aromatic system.

Expected Impact on Reactivity

The greater electron-donating nature of the furan ring compared to the phenyl ring is expected to have a significant impact on the stability and nucleophilicity of the corresponding ylide.

  • Ylide Stability: The electron-donating furan ring is expected to destabilize the adjacent carbanion of the ylide to a greater extent than the phenyl ring. A less stable ylide is generally more reactive.

  • Nucleophilicity: A higher electron density on the carbanionic carbon leads to a higher nucleophilicity. Therefore, the ylide derived from 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is predicted to be more nucleophilic and thus more reactive in 1,3-dipolar cycloaddition reactions than the ylide derived from N-phenacylpyridinium iodide.

Quantitative Comparison with N-Phenacylpyridinium Ylides

To provide a quantitative context, we can look at the Mayr nucleophilicity parameters (N) determined for various substituted N-phenacylpyridinium ylides.[5] The Mayr equation, log k = s(N + E), provides a linear free-energy relationship that allows for the prediction of reaction rates. A higher N value corresponds to a more nucleophilic and reactive species.

Ylide Precursor (N-substituted pyridinium bromide)Substituent on Phenyl RingN (in DMSO)
N-Phenacylpyridinium bromideH18.33
N-(4-Methoxyphenacyl)pyridinium bromide4-OCH318.66
N-(4-Nitrophenacyl)pyridinium bromide4-NO217.21

Data sourced from Mayr's Database of Reactivity Parameters.[6]

As shown in the table, electron-donating groups (like 4-OCH3) on the phenyl ring increase the nucleophilicity (higher N), while electron-withdrawing groups (like 4-NO2) decrease it (lower N). Based on this trend and the electron-rich nature of the furan ring, it is reasonable to hypothesize that the N value for the ylide derived from 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide would be higher than that of the unsubstituted N-phenacylpyridinium ylide (N > 18.33).

Reactivity_Comparison cluster_ylides Ylide Reactivity cluster_properties Electronic Properties cluster_kinetics Kinetic Consequences Ylide_Furyl 1-[2-(2-Furyl)-2-oxoethyl]pyridinium Ylide Stability_Furyl Lower Ylide Stability Ylide_Furyl->Stability_Furyl Nucleophilicity_Furyl Higher Nucleophilicity Ylide_Furyl->Nucleophilicity_Furyl Ylide_Phenyl N-Phenacylpyridinium Ylide Stability_Phenyl Higher Ylide Stability Ylide_Phenyl->Stability_Phenyl Nucleophilicity_Phenyl Lower Nucleophilicity Ylide_Phenyl->Nucleophilicity_Phenyl Furan Furan Ring (Electron-Donating) Furan->Ylide_Furyl influences Phenyl Phenyl Ring (Less Electron-Donating) Phenyl->Ylide_Phenyl influences Rate_Furyl Faster Reaction Rate (Predicted) Nucleophilicity_Furyl->Rate_Furyl Rate_Phenyl Slower Reaction Rate Nucleophilicity_Phenyl->Rate_Phenyl

Figure 3: A logical diagram illustrating the expected differences in reactivity.

Conclusion

This guide has provided a comparative framework for understanding the reaction kinetics of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide and N-phenacylpyridinium iodide. While a direct quantitative comparison is limited by the availability of experimental data for the furyl derivative, a qualitative analysis based on established electronic effects strongly suggests that the ylide derived from the furan-containing precursor will be more reactive in 1,3-dipolar cycloaddition reactions. The electron-rich nature of the furan ring is predicted to lead to a less stable but more nucleophilic ylide compared to its phenyl analogue.

For researchers in drug development and synthetic chemistry, this predicted enhanced reactivity of the furyl-substituted pyridinium ylide could be advantageous, potentially allowing for milder reaction conditions or faster reaction times. However, this increased reactivity might also lead to lower selectivity in some cases. It is therefore imperative that future experimental studies be conducted to quantify the nucleophilicity of the 1-[2-(2-Furyl)-2-oxoethyl]pyridinium ylide and to determine its second-order rate constants in reactions with various dipolarophiles. Such data would be invaluable for the precise and predictable application of this versatile synthetic intermediate.

References

  • Doraghi, F., Serajian, A., Karimian, S., Larijani, B., & Mahdavi, M. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. Chemical Papers.
  • Allgäuer, D. S., Mayer, P., & Mayr, H. (2013). Nucleophilicity parameters of pyridinium ylides and their use in mechanistic analyses. Journal of the American Chemical Society, 135(40), 15216–15224.
  • Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis, 2006(04), 666-674.
  • Huskić, I., Stolar, T., & Užarević, K. (2016). Novel and Cleaner Synthesis of Pyridinium Salts from Pyridoxal Oxime and Substituted Phenacyl Bromides.
  • Mayr, H., & Ofial, A. R. (2008). Do General Nucleophilicity Scales Exist?. Journal of Physical Organic Chemistry, 21(7‐8), 584-595.
  • Mayr, H., Kempf, B., & Ofial, A. R. (2003). π-Nucleophilicity in Carbon−Carbon Bond-Forming Reactions. Accounts of Chemical Research, 36(1), 66-77.
  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters. LMU München. Retrieved from [Link]

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